Itanapraced
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FO2/c17-12-4-1-9(7-13(12)18)11-3-2-10(8-14(11)19)16(5-6-16)15(20)21/h1-4,7-8H,5-6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLTQQDABRNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225901 | |
| Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749269-83-8 | |
| Record name | CHF 5074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749269838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itanapraced | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16825 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3',4'-DICHLORO-2-FLUOROBIPHENYL-4-YL) CYCLOPROPANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITANAPRACED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35RF1MWQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Itanapraced (CHF5074): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itanapraced (CHF5074) is a novel investigational therapeutic agent for Alzheimer's disease (AD) with a dual mechanism of action. It functions as a γ-secretase modulator, selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. Concurrently, this compound exhibits anti-inflammatory properties by modulating microglial activation. This technical guide provides an in-depth overview of the molecular mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
The amyloid cascade hypothesis has been a cornerstone of Alzheimer's disease research, positing that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, is a primary pathogenic event. This compound (CHF5074) was developed as a γ-secretase modulator (GSM) to specifically address this pathway. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate the enzyme to shift APP processing away from the production of Aβ42 towards shorter, less amyloidogenic Aβ species.[1][2] Furthermore, chronic neuroinflammation, mediated by microglia, is a well-established contributor to AD pathogenesis. This compound's ability to modulate microglial activity presents a multi-faceted approach to treating this complex neurodegenerative disease.
Modulation of γ-Secretase and Amyloid-β Production
This compound directly interacts with the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. This modulation results in a preferential reduction of Aβ42 secretion.
Quantitative Data: In Vitro Efficacy
The following table summarizes the in vitro potency of this compound in reducing Aβ40 and Aβ42 levels in a human neuroglioma cell line (H4swe) engineered to overexpress the Swedish mutation of APP (APPswe).
| Parameter | Cell Line | Value (μM) | Reference |
| IC50 (Aβ42) | H4swe | 3.6 | [3] |
| IC50 (Aβ40) | H4swe | 18.4 | [3] |
Experimental Protocol: In Vitro Aβ Quantification
Cell Culture and Treatment: Human neuroglioma cells (H4swe) are cultured in appropriate media. For dose-response experiments, cells are treated with this compound at concentrations ranging from 0.03 to 100 μM for a specified incubation period.[3]
Aβ Quantification: Following treatment, conditioned media is collected. The concentrations of Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs). The data is then analyzed to determine the half-maximal inhibitory concentration (IC50) for each Aβ species.
Signaling Pathway: γ-Secretase Modulation of APP Processing
The following diagram illustrates the canonical amyloidogenic pathway and the modulatory effect of this compound.
Modulation of Microglial Activation and Neuroinflammation
In addition to its effects on Aβ production, this compound has been shown to modulate the inflammatory response of microglia, the resident immune cells of the central nervous system.
Quantitative Data: Preclinical In Vivo Efficacy
Long-term treatment with this compound in a transgenic mouse model of AD (Tg2576) demonstrated a significant reduction in neuroinflammation.
| Parameter | Treatment Group | Reduction vs. Control | p-value | Reference |
| Plaque-associated microglia (cortex) | CHF5074 (375 ppm) | 54 ± 10% | P = 0.008 | [4] |
| Plaque-associated microglia (hippocampus) | CHF5074 (375 ppm) | 59 ± 8% | P = 0.002 | [4] |
Experimental Protocol: In Vivo Assessment of Microglial Activation
Animal Model and Treatment: Tg2576 mice, which overexpress a mutant form of human APP, are used as a model for AD. The mice are fed a diet containing this compound (e.g., 375 ppm) for a chronic period (e.g., 6 months).[4]
Immunohistochemistry: Following the treatment period, brain tissue is collected, sectioned, and stained with antibodies against microglial markers such as Iba1 or CD11b. The area of plaque-associated microglia is then quantified using image analysis software to assess the extent of microglial activation.[4]
Signaling Pathway: Microglial Modulation via TREM2
While the precise molecular target of this compound on microglia is still under investigation, evidence suggests it may influence the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) signaling pathway. TREM2 is critical for microglial activation, phagocytosis, and survival.
Clinical Evidence
Clinical studies with this compound have provided evidence of its target engagement and biological activity in humans.
Quantitative Data: Biomarker Changes in Mild Cognitive Impairment (MCI) Patients
A 12-week, double-blind, placebo-controlled study in patients with MCI demonstrated a dose-dependent effect of this compound on cerebrospinal fluid (CSF) biomarkers of neuroinflammation.
| Biomarker | Dose | Change vs. Placebo | p-value | Reference |
| CSF sCD40L | Dose-dependent | Inverse relationship | p=0.037 | [5] |
| CSF TNF-α | Dose-dependent | Inverse relationship | p=0.001 | [5] |
| Plasma sCD40L | 600 mg/day | Significantly lower | p=0.010 | [5] |
Experimental Protocol: Clinical Trial in MCI Patients
Study Design: A randomized, double-blind, placebo-controlled trial is conducted in patients diagnosed with Mild Cognitive Impairment (MCI). Participants are assigned to receive either placebo or ascending, titrated doses of this compound (e.g., 200, 400, or 600 mg/day) for a defined period (e.g., 12 weeks).[5]
Biomarker Analysis: Cerebrospinal fluid (CSF) and plasma samples are collected at baseline and at the end of the treatment period. Levels of inflammatory biomarkers, such as soluble CD40 ligand (sCD40L) and tumor necrosis factor-alpha (TNF-α), are measured using appropriate immunoassays. Statistical analyses are performed to assess dose-dependent effects of the drug on these biomarkers.[5]
Conclusion
This compound (CHF5074) represents a promising therapeutic candidate for Alzheimer's disease with a dual mechanism of action that addresses both the amyloid pathology and neuroinflammation. Its ability to selectively modulate γ-secretase to reduce Aβ42 production, coupled with its anti-inflammatory effects on microglia, offers a comprehensive approach to disease modification. The quantitative data from both preclinical and clinical studies support its biological activity and target engagement. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Itanapraced: A Non-Steroidal Anti-Inflammatory Derivative as a γ-Secretase Modulator for Alzheimer's Disease
An In-depth Technical Guide
Abstract
Itanapraced (CHF5074) is a novel, orally active small molecule investigated for the treatment of Alzheimer's disease (AD). Classified as a non-steroidal anti-inflammatory derivative, its primary mechanism of action diverges from traditional NSAIDs. Instead of inhibiting cyclooxygenase (COX) enzymes, this compound functions as a γ-secretase modulator (GSM). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative diseases.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The amyloid cascade hypothesis posits that the accumulation of Aβ, particularly the Aβ42 isoform, is a central event in AD pathogenesis. This compound represents a therapeutic strategy aimed at modulating the production of these amyloid peptides. While structurally related to NSAIDs, its pharmacological activity is distinct, offering a targeted approach to disease modification with a potentially favorable safety profile.
Mechanism of Action
This compound's primary therapeutic target is γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. Unlike γ-secretase inhibitors which block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, this compound acts as a modulator. It allosterically binds to the γ-secretase complex, shifting its cleavage preference to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of the highly aggregation-prone Aβ42.[1][2] This modulation of Aβ production is achieved without significantly inhibiting COX-1 and COX-2 enzymes at therapeutic concentrations, thereby avoiding the common side effects associated with traditional NSAIDs.[3]
Beyond its effects on amyloidogenesis, this compound has demonstrated neuroprotective and anti-inflammatory properties. Preclinical studies have shown that it can inhibit microglial activation, a key component of the neuroinflammatory response in AD.[4][5] This dual action on both amyloid pathology and neuroinflammation makes this compound a promising multi-target candidate for AD therapy.
Signaling Pathway of γ-Secretase Modulation
The following diagram illustrates the cleavage of APP by β-secretase and the subsequent modulation of γ-secretase by this compound.
Quantitative Data
Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical findings for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Aβ42 Secretion (IC50) | H4swe (human neuroglioma) | 3.6 µM | [3] |
| Aβ40 Secretion (IC50) | H4swe (human neuroglioma) | 18.4 µM | [3] |
| Notch Processing Inhibition | HEK293swe | >15 µM | [3] |
| COX-1 Inhibition (IC50) | N/A | >100 µM | [3] |
| COX-2 Inhibition (IC50) | N/A | >300 µM | [3] |
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice
| Study Parameter | Treatment Group | Outcome | Reference |
| Cognitive Function (Novel Object Recognition) | |||
| Vehicle | Impaired recognition memory | ||
| This compound (375 ppm in diet) | Reversal of memory impairment | ||
| Brain Pathology | |||
| This compound (375 ppm in diet) | Reduced brain plaque burden and Aβ40/Aβ42 levels | [3] | |
| This compound (375 ppm in diet) | Decreased microglial activation | ||
| Safety | |||
| This compound (375 ppm in diet) | No COX-mediated gastrointestinal toxicity | [3] | |
| This compound (375 ppm in diet) | No Notch-related abnormalities in the ileum | [3] |
Clinical Data
This compound has been evaluated in Phase 1 and Phase 2 clinical trials. While comprehensive data from these trials are not fully published, the primary objectives were to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and individuals with mild cognitive impairment (MCI). The trials also explored effects on biomarkers of AD.
Table 3: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Population | Primary Objectives | Status |
| NCT01303744 | 2 | Mild Cognitive Impairment | Safety and tolerability | Completed |
| NCT01602393 | 2 | Mild Cognitive Impairment (Open-label extension) | Long-term safety and tolerability | Completed |
Experimental Protocols
In Vitro Aβ Secretion Assay
Objective: To determine the effect of this compound on the secretion of Aβ40 and Aβ42 from cultured cells.
Materials:
-
Human neuroglioma cells overexpressing APP with the Swedish mutation (H4swe).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound stock solution (in DMSO).
-
Aβ40 and Aβ42 ELISA kits.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed H4swe cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO) control.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells or debris.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.
-
Plot the percentage inhibition of Aβ secretion against the log concentration of this compound to determine the IC50 values.
In Vivo Efficacy Study in Tg2576 Mice
Objective: To evaluate the long-term effects of this compound on cognitive function and AD-like pathology in a transgenic mouse model.
Materials:
-
Tg2576 mice (transgenic for human APP with the Swedish mutation).
-
Age-matched wild-type littermates.
-
Standard rodent chow.
-
This compound-formulated chow (e.g., 375 ppm).
-
Novel Object Recognition test apparatus.
-
Equipment for tissue collection and processing (histology, ELISA).
Procedure:
-
At 6 months of age (prior to significant plaque deposition), randomly assign Tg2576 and wild-type mice to receive either standard chow or this compound-formulated chow.
-
House the animals under standard laboratory conditions with ad libitum access to food and water for the duration of the study (e.g., 9 months).
-
At the end of the treatment period, conduct behavioral testing, such as the Novel Object Recognition test, to assess cognitive function.
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Process one hemisphere of the brain for histological analysis to quantify Aβ plaque burden and microglial activation (e.g., using immunohistochemistry with antibodies against Aβ and Iba1).
-
Homogenize the other hemisphere to extract soluble and insoluble Aβ fractions and quantify Aβ40 and Aβ42 levels using ELISA.
-
Analyze the data to compare the effects of this compound treatment with the vehicle control group in both transgenic and wild-type mice.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical preclinical in vivo study of this compound.
Conclusion
This compound is a promising disease-modifying therapeutic candidate for Alzheimer's disease with a unique mechanism of action. As a γ-secretase modulator, it selectively reduces the production of the toxic Aβ42 peptide without the safety concerns associated with broad γ-secretase inhibition. Its additional anti-inflammatory properties further support its potential to address the multifaceted pathology of AD. The preclinical data demonstrate its ability to improve cognitive deficits and reduce neuropathology in a relevant animal model. Further analysis of the completed Phase 2 clinical trials will be crucial in determining the future developmental path of this compound. The information and protocols provided in this technical guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other γ-secretase modulators.
References
- 1. Gamma-secretase modulation with Abeta42-lowering nonsteroidal anti-inflammatory drugs and derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible mechanisms of action of NSAIDs and related compounds that modulate gamma-secretase cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation in neurodegenerative disorders: the roles of microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacological Profile of Itanapraced: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itanapraced (also known as CHF5074 and CSP-1103) is a novel, orally active small molecule that has been investigated for the treatment of Alzheimer's disease. Its primary mechanism of action is the modulation of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. In addition to its effects on amyloidogenesis, this compound exhibits significant anti-inflammatory properties, specifically targeting microglial activation. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data from in vitro and in vivo studies, and available human clinical trial data.
Mechanism of Action
This compound is classified as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors which block the enzyme's activity entirely, this compound allosterically modulates its function. This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ38.[1] This selective reduction of Aβ42 is considered a key therapeutic strategy in Alzheimer's disease.
Furthermore, this compound has demonstrated direct effects on microglia, the resident immune cells of the central nervous system. It promotes a shift in microglial phenotype from a pro-inflammatory to an anti-inflammatory and phagocytic state, a process known as alternative activation.[2] This action is associated with a reduction in the release of pro-inflammatory cytokines.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Assay | Cell Line | Value | Reference |
| IC50 | Aβ42 Secretion | Human neuroglioma (H4swe) | 3.6 µM | [4][5] |
| IC50 | Aβ40 Secretion | Human neuroglioma (H4swe) | 18.4 µM | [4][5] |
| IC50 | COX-1 Inhibition | Not specified | > 100 µM | |
| IC50 | COX-2 Inhibition | Not specified | > 100 µM |
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)
| Study Parameter | Details | Results | Reference |
| Animal Model | Tg2576 transgenic mice expressing human APP with the Swedish mutation | - | [4][6] |
| Treatment | 375 ppm in the diet | - | [4][6] |
| Duration | 17 weeks | - | [4] |
| Amyloid Pathology | Brain Aβ42 and Aβ40 levels, Plaque burden | Reduced total brain Aβ42 and Aβ40 levels, and brain plaque burden | [4][6] |
| Microglial Activation | Plaque-associated microglia | Reduced | [7] |
| Cognitive Function | Spatial memory (Morris water maze) | Attenuated memory deficit | [7] |
Table 3: Phase I Clinical Trial Data in Healthy Human Volunteers
| Parameter | Details | Results | Reference |
| Study Design | Single and multiple ascending oral doses | - | [2] |
| Maximum Tolerated Dose | Multiple doses | Close to 600 mg/day | [2] |
| Most Frequent Adverse Event | At 600 mg/day | Mild-to-moderate diarrhea | [2] |
| Pharmacokinetics (Single Dose) | Time to peak plasma levels (Tmax) | 2-3 hours | |
| Terminal half-life (t1/2) | Approximately 25 hours | ||
| Systemic exposure | Proportional to dose | ||
| Pharmacokinetics (Multiple Doses) | Terminal half-life (t1/2) | Approximately 30 hours | [2] |
| Accumulation ratio at steady state | 2-fold | [2] | |
| Biomarker | Soluble CD40 ligand (sCD40L) in plasma and CSF (a marker of microglial activation) | Dose-dependently lowered | [2] |
Experimental Protocols
In Vitro Aβ Secretion Assay
-
Objective: To determine the effect of this compound on the secretion of Aβ40 and Aβ42.
-
Cell Line: Human neuroglioma cells (H4) stably transfected to overexpress human APP carrying the Swedish mutation (H4swe).[4]
-
Methodology:
-
H4swe cells are cultured in appropriate media.
-
Cells are treated with various concentrations of this compound (e.g., 0.03-100 µM) or vehicle control for a specified period.[4]
-
The conditioned media is collected.
-
The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
IC50 values are calculated from the dose-response curves.
-
Chronic Oral Administration in Tg2576 Mice
-
Objective: To evaluate the long-term efficacy of this compound on amyloid pathology and cognitive function in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP.[4][6]
-
Methodology:
-
A cohort of Tg2576 mice and wild-type littermates are used.
-
At a specified age (e.g., 6 months, before significant plaque deposition), mice are started on a diet containing this compound at a specific concentration (e.g., 375 ppm) or a control diet.[6][7]
-
The treatment is continued for an extended period (e.g., 17 weeks or 13 months).[4][6]
-
Behavioral tests, such as the Morris water maze, are conducted to assess cognitive function.[7]
-
At the end of the treatment period, mice are sacrificed, and brain tissue is collected.
-
Brain tissue is analyzed for Aβ levels (e.g., by ELISA), amyloid plaque burden (e.g., by immunohistochemistry and image analysis), and markers of microglial activation (e.g., by immunohistochemistry for Iba1).[4][6][7]
-
Microglial Activation Assay
-
Objective: To assess the effect of this compound on microglial phenotype and cytokine release.
-
Cell Culture: Primary mixed glial cultures (astrocytes and microglia) or isolated primary microglia.[2]
-
Methodology:
-
Glial cells are cultured and stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or Aβ peptides, to induce an inflammatory response.[2]
-
Cultures are co-treated with various concentrations of this compound or vehicle control.
-
After a specified incubation period, cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines using ELISAs or multiplex assays.[2][3]
-
The cells can be harvested for analysis of gene expression of markers for pro-inflammatory (e.g., iNOS, CD86) and anti-inflammatory/alternative activation (e.g., Arginase-1, CD206) phenotypes using quantitative real-time PCR (qRT-PCR).[2]
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo studies of this compound.
Logical Relationship of this compound's Effects on Alzheimer's Disease Pathophysiology
Caption: this compound's targeted effects on key aspects of Alzheimer's disease pathophysiology.
Conclusion
This compound represents a multi-target therapeutic approach for Alzheimer's disease, addressing both the amyloid cascade and neuroinflammation. Its mechanism as a γ-secretase modulator offers a potentially safer alternative to direct inhibition of the enzyme. Preclinical studies have demonstrated its efficacy in reducing amyloid pathology, mitigating microglial-mediated inflammation, and improving cognitive function in a relevant animal model. Early clinical data in humans have shown it to be generally well-tolerated at therapeutic doses. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with Alzheimer's disease.
References
- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Itanapraced's Effects on Hippocampal Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itanapraced (also known as CHF5074 or CSP-1103) is an investigational drug that has shown potential in preclinical studies for the treatment of Alzheimer's disease. This technical guide provides an in-depth overview of the documented effects of this compound on hippocampal neurons, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and cognitive enhancement.
Core Mechanism of Action
This compound is characterized as an orally active γ-secretase modulator with non-steroidal anti-inflammatory properties. Its primary mechanism revolves around the modulation of γ-secretase activity, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). By selectively modulating this enzyme, this compound reduces the production of the neurotoxic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, which are central to the pathology of Alzheimer's disease.[1]
Beyond its effects on amyloid pathology, this compound exhibits direct neuroprotective effects on hippocampal neurons. It has been shown to inhibit cell apoptosis in hippocampal neurons subjected to oxygen and glucose deprivation (OGD), a cellular stress model relevant to neurodegenerative conditions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 for Aβ42 Secretion Inhibition | Human neuroglioma cells (H4swe) expressing APPswe | 3.6 µM | [1] |
| IC50 for Aβ40 Secretion Inhibition | Human neuroglioma cells (H4swe) expressing APPswe | 18.4 µM | [1] |
| Inhibition of Notch Processing | HEK293swe cells | Concentrations > 15 µM | [1] |
| IC50 for Action Potential Inhibition | Not specified | 106 µM (after 30 min) | [1] |
| Inhibition of Excitatory Synaptic Transmission | Not specified | 30-100 µM (dose-dependent) | [1] |
| Reduction of Cell Apoptosis (OGD-induced) | Hippocampal neurons | 1-10 µM (significant reduction) | [1] |
| In Vivo Study: Tg2576 Transgenic Mice | |
| Treatment | Oral administration of this compound (375 ppm in the diet for 17 weeks) |
| Effects | - Decreased Aβ42 and Aβ40 levels in the brain- Reduced brain plaque burden- No observed COX-mediated gastrointestinal toxicity- No Notch-mediated cell differentiation abnormalities in the ileum |
| Reference | [1] |
Key Experimental Protocols
In Vitro Inhibition of Aβ Secretion
-
Cell Line: Human neuroglioma cells (H4swe) engineered to overexpress the Swedish mutation of amyloid precursor protein (APPswe).
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 0.03 to 100 µM).
-
Assay: The levels of secreted Aβ42 and Aβ40 in the cell culture medium were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[1]
Oxygen and Glucose Deprivation (OGD) in Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons were cultured under standard conditions.
-
OGD Induction: To mimic ischemic conditions, the culture medium was replaced with a glucose-free medium, and the cells were placed in a hypoxic chamber with low oxygen levels for a specified duration.
-
Treatment: this compound (at concentrations of 1-10 µM) was added to the culture medium before, during, or after the OGD insult.
-
Apoptosis Assay: Cell apoptosis was assessed using methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays to quantify the extent of programmed cell death.
-
Analysis: The percentage of apoptotic cells in the this compound-treated groups was compared to the untreated OGD group to determine the neuroprotective effect.[1]
In Vivo Efficacy in Tg2576 Mice
-
Animal Model: Aged Tg2576 transgenic mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques and cognitive deficits.
-
Treatment Regimen: this compound was administered orally as a dietary supplement (375 ppm) for a period of 17 weeks.
-
Brain Tissue Analysis: Following the treatment period, the mice were sacrificed, and their brains were harvested. One hemisphere was used for biochemical analysis, and the other for immunohistochemistry.
-
Aβ Quantification: Brain homogenates were analyzed by ELISA to measure the levels of soluble and insoluble Aβ42 and Aβ40.
-
Plaque Burden Assessment: Brain sections were stained with amyloid-binding dyes (e.g., Thioflavin S or specific Aβ antibodies) to visualize and quantify the area occupied by amyloid plaques.
-
Toxicity Assessment: Gastrointestinal tracts were examined for signs of COX-mediated toxicity, and the ileum was analyzed for any abnormalities in cell differentiation related to Notch signaling.[1]
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Workflow for in vitro Aβ inhibition assay.
References
Itanapraced's Role in Preventing Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itanapraced (formerly known as CHF5074) is a novel investigational drug with potential applications in neurodegenerative diseases. While initially developed as a γ-secretase modulator to reduce the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease, emerging evidence suggests a broader neuroprotective role that includes the prevention of cell apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound's anti-apoptotic mechanisms, drawing from preclinical studies. The focus is on its effects in models of neuronal stress, including oxygen-glucose deprivation (OGD) and exposure to pro-apoptotic stimuli like Aβ and Tumor Necrosis Factor-related Apoptosis-Inducing Ligand (TRAIL).
Neuroprotective Effects and Anti-Apoptotic Activity of this compound
Preclinical research has demonstrated that this compound can protect neuronal cells from apoptotic death in various in vitro models of neurodegeneration.
Protection against Oxygen-Glucose Deprivation (OGD)-Induced Apoptosis
In primary cortical neurons subjected to OGD, a model that mimics ischemic conditions, this compound has been shown to exert a neuroprotective effect. This protection is associated with an increase in histone H3 acetylation, suggesting an epigenetic mechanism of action that may lead to the altered expression of genes involved in cell survival and apoptosis.
Inhibition of Amyloid-Beta and TRAIL-Induced Apoptosis
In the SH-SY5Y human neuroblastoma cell line, this compound has been found to protect against apoptosis induced by both Aβ peptides and TRAIL[1]. This study indicated that this compound's protective effect involves the modulation of caspases and various kinases, including stress and MAP kinases.
Quantitative Data on this compound's Bioactivity
The following table summarizes the available quantitative data regarding the bioactivity of this compound from preclinical studies. It is important to note that direct quantitative data on the inhibition of specific caspases or the modulation of Bcl-2 family proteins by this compound is not yet publicly available.
| Parameter | Cell Line/Model | Value | Reference |
| Neuroprotection against Aβ and TRAIL-induced apoptosis | SH-SY5Y human neuroblastoma cells | Maximally active at 10 nM | [1] |
| Histone H3 Acetylation | Primary cortical neurons (post-OGD) | Increased |
Signaling Pathways Implicated in this compound's Anti-Apoptotic Action
Based on the available evidence, the anti-apoptotic effect of this compound appears to be multifactorial, involving both epigenetic regulation and modulation of intracellular signaling cascades.
Hypothesized Anti-Apoptotic Signaling Pathway of this compound
The following diagram illustrates a hypothesized signaling pathway for this compound's neuroprotective and anti-apoptotic effects, integrating the known effects on histone acetylation and the suggested modulation of kinase and caspase pathways.
Caption: Hypothesized anti-apoptotic signaling pathway of this compound.
General Experimental Workflow for Investigating Anti-Apoptotic Effects
The diagram below outlines a typical experimental workflow to assess the anti-apoptotic properties of a compound like this compound.
Caption: General workflow for assessing anti-apoptotic effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-apoptotic effects.
Cell Culture and Induction of Apoptosis
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model.
-
Culture Conditions: Cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Apoptosis with TRAIL:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound for a pre-incubation period (e.g., 1 hour).
-
Add recombinant human TRAIL to a final concentration known to induce apoptosis (e.g., 100 ng/mL).
-
Incubate for a further 24-48 hours before assessing cell viability or apoptosis markers.
-
Caspase-3 Activity Assay (Fluorometric)
This protocol is for a fluorometric assay using a specific caspase-3 substrate like Ac-DEVD-AMC.
-
Reagents:
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Caspase-3 Substrate (Ac-DEVD-AMC), 10 mM stock in DMSO
-
-
Procedure:
-
Culture and treat cells with this compound and the apoptotic stimulus as described above.
-
Lyse the cells by adding 100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
Transfer the cell lysates to a black 96-well plate suitable for fluorescence measurements.
-
Prepare a reaction mixture by diluting the Caspase-3 Substrate to a final concentration of 50 µM in Caspase Assay Buffer.
-
Add 100 µL of the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
Western Blot Analysis for Bcl-2 and Bax
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Conclusion
This compound demonstrates promising neuroprotective properties by inhibiting cell apoptosis in preclinical models of neuronal stress. Its mechanism of action appears to involve the modulation of intracellular signaling pathways, including those regulated by MAP kinases and caspases, and potentially through epigenetic modifications via the inhibition of histone deacetylases. Further research is warranted to fully elucidate the specific molecular targets of this compound within the apoptotic cascade and to confirm these findings in more advanced models of neurodegenerative disease. The experimental protocols and workflows provided in this guide offer a framework for continued investigation into the anti-apoptotic potential of this compound and similar compounds.
References
The Discovery and Development of Itanapraced (CHF5074): A Technical Overview
Introduction
Itanapraced, also known as CHF5074, is a novel small molecule that was investigated as a potential therapeutic agent for Alzheimer's disease. Synthesized and developed by Chiesi Farmaceutici, this compound emerged from a class of non-steroidal anti-inflammatory drug (NSAID) derivatives.[1] It was characterized as a gamma-secretase modulator (GSM) with the ability to selectively alter the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Unlike traditional NSAIDs, this compound was designed to be devoid of cyclooxygenase (COX) inhibitory activity, thereby avoiding the gastrointestinal side effects associated with that class of drugs.[4][5] This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Mechanism of Action
This compound's primary mechanism of action is the allosteric modulation of γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[1][6] Instead of inhibiting the enzyme outright like γ-secretase inhibitors (GSIs), this compound shifts the cleavage site, leading to a decrease in the production of the highly amyloidogenic 42-amino acid form of Aβ (Aβ42) and an increase in the production of shorter, less aggregation-prone forms such as Aβ38.[1][6] This modulation is considered a more refined therapeutic strategy than outright inhibition, as it preserves the physiological functions of γ-secretase, including the crucial processing of the Notch receptor, which is vital for cell-to-cell signaling and differentiation.[6][7]
In addition to its effects on Aβ production, this compound has demonstrated anti-inflammatory properties, specifically by modulating microglial activation.[2][3] Microglia are the resident immune cells of the central nervous system and play a dual role in Alzheimer's disease, contributing to both neuroinflammation and the clearance of Aβ plaques.[8][9] Chronic treatment with this compound has been shown to reduce the number of activated microglia associated with amyloid plaques in animal models.[2][3]
Caption: this compound's proposed dual mechanism of action.
Preclinical Development
In Vitro Studies
The initial characterization of this compound was performed in cell-based assays to determine its potency and selectivity for modulating Aβ production. In human neuroglioma cells (H4swe) engineered to overexpress the Swedish mutation of APP, this compound demonstrated a preferential reduction of Aβ42 over Aβ40.[5][7] Notably, this compound showed no significant inhibitory activity against COX-1 and COX-2 enzymes at concentrations up to 100 µM and 300 µM, respectively, confirming its lack of NSAID-like activity.[5] Furthermore, at a concentration of 5 µM, this compound did not affect the intracellular cleavage of Notch in human embryonic kidney 293swe cells, indicating a favorable safety profile compared to non-selective γ-secretase inhibitors.[7]
| Parameter | Cell Line | Value | Reference |
| Aβ42 IC₅₀ | H4swe | 3.6 µM | [7][10] |
| Aβ40 IC₅₀ | H4swe | 18.4 µM | [7][10] |
| COX-1 Inhibition IC₅₀ | N/A | >100 µM | [4][5] |
| COX-2 Inhibition IC₅₀ | N/A | >300 µM | [5] |
Table 1: In Vitro Activity of this compound (CHF5074)
Experimental Protocol: In Vitro Aβ Secretion Assay
-
Cell Culture: Human neuroglioma cells expressing the Swedish mutated form of amyloid precursor protein (H4swe) are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.03-100 µM) or a vehicle control.[10]
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ peptide secretion into the conditioned medium.
-
Sample Collection: The conditioned medium is collected from each well.
-
Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned medium are measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The Aβ concentrations are normalized to the vehicle-treated controls, and the half-maximal inhibitory concentrations (IC₅₀) are calculated by fitting the data to a dose-response curve.
In Vivo Studies
The efficacy of this compound was evaluated in several transgenic mouse models of Alzheimer's disease, which develop age-dependent amyloid pathology and cognitive deficits. Chronic administration of this compound, typically mixed in the diet at a concentration of 375 ppm, led to significant reductions in brain Aβ pathology.[2][3][7]
In a study using Tg2576 mice, a 17-week treatment with this compound resulted in a significant decrease in both the number and area of amyloid plaques in the cortex and hippocampus.[7] This was accompanied by a reduction in total brain levels of both Aβ40 and Aβ42.[7] A subsequent 6-month study in hAPP transgenic mice (expressing both Swedish and London mutations) confirmed these findings, showing a significant reduction in plaque burden and the associated microglial inflammation.[2][3] Importantly, these pathological improvements were correlated with an attenuation of spatial memory deficits as assessed by the Morris water maze test.[3][11]
| Parameter | Mouse Model | Treatment Duration | Region | Reduction vs. Control | P-value | Reference |
| Plaque Area | Tg2576 | 17 weeks | Cortex | 52.2% | p = 0.0003 | [7] |
| Hippocampus | 76.7% | p = 0.004 | [7] | |||
| hAPP | 6 months | Cortex | Significant | p = 0.003 | [2][3] | |
| Hippocampus | Significant | p = 0.004 | [2][3] | |||
| Plaque Number | Tg2576 | 17 weeks | Cortex | 48.9% | p = 0.0004 | [7] |
| Hippocampus | 66.2% | p = 0.037 | [7] | |||
| hAPP | 6 months | Cortex | Significant | p = 0.022 | [2][3] | |
| Hippocampus | Significant | p = 0.005 | [2][3] | |||
| Total Brain Aβ40 | Tg2576 | 17 weeks | Whole Brain | 49.2% | p = 0.017 | [7] |
| Total Brain Aβ42 | Tg2576 | 17 weeks | Whole Brain | 43.5% | p = 0.027 | [7] |
| Plaque-associated Microglia | hAPP | 6 months | Cortex | Significant | p = 0.008 | [2][3] |
| Hippocampus | Significant | p = 0.002 | [2][3] |
Table 2: In Vivo Efficacy of this compound (375 ppm in diet) in Transgenic Mouse Models
Caption: A typical experimental workflow for preclinical in vivo studies.
Experimental Protocol: In Vivo Mouse Model Study
-
Animal Model: Age-matched transgenic mice (e.g., 6-month-old hAPP mice) and wild-type littermates are used.[3]
-
Group Allocation: Animals are randomly assigned to treatment groups: this compound (375 ppm in the diet), a positive control (e.g., ibuprofen, 375 ppm), or a vehicle (standard diet).[3]
-
Treatment Period: The mice are treated for a chronic duration, for instance, 6 months.[3] Body weight and general health are monitored throughout the study.
-
Behavioral Assessment: Towards the end of the treatment period, cognitive function is assessed using standardized tests like the Morris water maze to evaluate spatial learning and memory.[3]
-
Tissue Collection: Following the treatment and behavioral testing, mice are euthanized. Brains are harvested, with one hemisphere typically being fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.
-
Immunohistochemistry: Fixed brain sections are stained with antibodies to detect amyloid plaques (e.g., 6E10 antibody) and activated microglia (e.g., Iba1 antibody). The plaque burden (area and number) and microglial activation are quantified using image analysis software.[2][7]
-
Biochemical Analysis: Frozen brain tissue is homogenized, and soluble and insoluble fractions are extracted. The levels of Aβ40 and Aβ42 in these fractions are measured by ELISA.[7]
-
Statistical Analysis: Data from all assessments are statistically analyzed to determine significant differences between the treatment and control groups.
Pharmacokinetics
Pharmacokinetic studies in rats indicated that this compound is well-absorbed orally (approximately 50% bioavailability) and is eliminated slowly from plasma, with a half-life of about 20 hours.[5] In Tg2576 mice treated chronically, the brain concentration of this compound was measured to be 6.4 ± 0.4 µM, a level consistent with the in vitro IC₅₀ values for Aβ reduction.[7]
Clinical Development
This compound advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. However, the development for Alzheimer's disease was ultimately discontinued. A Phase 1 study did not show a significant effect on the levels of Aβ42 in the cerebrospinal fluid (CSF) of treated individuals, likely due to the low potency of the compound.[1]
Conclusion
This compound (CHF5074) represents a significant effort in the development of γ-secretase modulators for Alzheimer's disease. Its discovery was rooted in the strategic modification of an NSAID scaffold to create a molecule that selectively modulates Aβ production without the liabilities of COX inhibition or Notch pathway interference. Preclinical studies robustly demonstrated its efficacy in reducing amyloid pathology, mitigating neuroinflammation, and improving cognitive function in animal models. Despite this promising preclinical profile, the translation to clinical efficacy proved challenging, a common theme in Alzheimer's drug development. The journey of this compound underscores the complexities of targeting the amyloid cascade and highlights the critical need for highly potent and brain-penetrant molecules to achieve meaningful therapeutic effects in humans.
References
- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ Secretase Selective Inhibitors | Modulators | Selleckchem.com [selleckchem.com]
- 5. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 6. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Early Research Findings on Itanapraced Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research findings on the efficacy of Itanapraced (also known as CHF5074 and CSP-1103), a novel γ-secretase modulator with potential therapeutic applications in Alzheimer's disease. The following sections detail the quantitative data from preclinical and clinical studies, experimental protocols for key assays, and visualizations of the proposed signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been evaluated in both in vitro and in vivo models, as well as in early-phase clinical trials. The data consistently demonstrates its ability to modulate γ-secretase activity, reduce amyloid-beta (Aβ) pathology, and mitigate neuroinflammation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound Concentration | Result | Citation |
| Aβ42 Secretion | Human neuroglioma cells (H4swe) | IC50: 3.6 μM | Dose-dependent reduction | [1] |
| Aβ40 Secretion | Human neuroglioma cells (H4swe) | IC50: 18.4 μM | Dose-dependent reduction | [1] |
| Neuronal Apoptosis | Primary cortical neurons (OGD-induced) | 1-10 μM | Significant reduction in cell death | [1] |
| Caspase-3 Cleavage | Primary cortical neurons (OGD-induced) | 3 μM | Significant reduction |
OGD: Oxygen and Glucose Deprivation
Table 2: Preclinical Efficacy of this compound in Transgenic Mice Models of Alzheimer's Disease
| Parameter | Animal Model | Treatment | Result | Citation |
| Brain Aβ42 Levels | Tg2576 mice | 375 ppm in diet for 17 weeks | Significant decrease | [1] |
| Brain Aβ40 Levels | Tg2576 mice | 375 ppm in diet for 17 weeks | Significant decrease | [1] |
| Brain Plaque Burden | Tg2576 mice | 375 ppm in diet for 17 weeks | Significant reduction | [1] |
| Spatial Memory | hAPP transgenic mice | 375 ppm in diet | Attenuation of memory deficit in Morris water maze |
Table 3: Phase 2 Clinical Trial Efficacy of this compound in Patients with Mild Cognitive Impairment (MCI)
| Biomarker | Dosage | Duration | Result | p-value |
| CSF sCD40L | 200, 400, 600 mg/day | 12 weeks | Inverse dose-dependent relationship | 0.037 |
| CSF TNF-α | 200, 400, 600 mg/day | 12 weeks | Inverse dose-dependent relationship | 0.001 |
| Plasma sCD40L | 600 mg/day | 12 weeks | Significantly lower than placebo | 0.010 |
| Executive Function (APOE4 carriers) | 200, 400, 600 mg/day | 12 weeks | Positive dose-response trend | Not statistically significant |
CSF: Cerebrospinal Fluid; sCD40L: soluble CD40 ligand; TNF-α: Tumor Necrosis Factor-alpha
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the evaluation of this compound's efficacy.
In Vitro Aβ40 and Aβ42 Quantification (ELISA)
-
Cell Culture: Human neuroglioma cells (H4swe) expressing the Swedish mutation of amyloid precursor protein (APP) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period.
-
Sample Collection: Conditioned media is collected and centrifuged to remove cellular debris.
-
ELISA Procedure:
-
ELISA plates are coated with a capture antibody specific for either Aβ40 or Aβ42.
-
Plates are blocked to prevent non-specific binding.
-
Standards and samples are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is added, and the colorimetric or chemiluminescent signal is measured using a plate reader.
-
Aβ concentrations are calculated based on the standard curve.
-
Morris Water Maze for Spatial Memory Assessment in Mice
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase:
-
Mice are subjected to multiple trials per day for several consecutive days.
-
In each trial, the mouse is released from a different starting position and must find the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Western Blot for Cleaved Caspase-3
-
Sample Preparation: Protein lysates are prepared from treated cells or animal tissues. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.
References
Methodological & Application
Application Notes and Protocols for Itanapraced in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itanapraced (also known as CHF5074) is a non-steroidal anti-inflammatory derivative that acts as a modulator of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] Its primary application in in vitro research is in the context of Alzheimer's disease, where it has been shown to selectively reduce the production of the toxic Aβ42 peptide while having a lesser effect on Aβ40.[1] Additionally, this compound exhibits anti-inflammatory properties and can protect neurons from apoptosis.[1] These characteristics make it a valuable tool for studying the pathological mechanisms of Alzheimer's disease and for the preclinical evaluation of potential therapeutic agents.
This document provides detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its efficacy and mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the modulation of γ-secretase activity. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), which can result in the formation of Aβ peptides of varying lengths. This compound selectively inhibits the production of the more aggregation-prone and neurotoxic Aβ42 peptide.[1] At higher concentrations, it can also inhibit the processing of Notch, another γ-secretase substrate, which is a critical consideration for dosage in experimental design.[1] Furthermore, this compound has demonstrated neuroprotective effects by inhibiting cell apoptosis in hippocampal neurons.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line/System | Value | Reference |
| IC50 for Aβ42 Secretion | Human neuroglioma cells (H4swe) | 3.6 µM | [1] |
| IC50 for Aβ40 Secretion | Human neuroglioma cells (H4swe) | 18.4 µM | [1] |
| Inhibition of Notch Processing | HEK293swe cells | > 15 µM | [1] |
| IC50 for Action Potential Inhibition | Not specified | 106 µM | [1] |
| Effective Concentration for Apoptosis Reduction | Hippocampal neurons (OGD-induced) | 1 - 10 µM | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound, focusing on its role as a γ-secretase modulator in the context of amyloid precursor protein (APP) processing.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of this compound on the viability of neuronal or other relevant cell lines.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, H4swe) or primary neurons
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: If using MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well. If using XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment, particularly in models of induced apoptosis.
Materials:
-
Cells of interest (e.g., primary hippocampal neurons)
-
Apoptosis-inducing agent (e.g., for Oxygen-Glucose Deprivation)
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and induce apoptosis according to the specific experimental model. Treat the cells with the desired concentrations of this compound during or after the apoptotic insult.
-
Cell Harvesting: After the treatment period, gently collect the cells (including any floating cells in the supernatant). For adherent cells, use a gentle dissociation agent like Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Quantification of Aβ40 and Aβ42 by ELISA
This protocol is for measuring the levels of secreted Aβ40 and Aβ42 in the cell culture supernatant following treatment with this compound.
Materials:
-
Cell line overexpressing APP (e.g., H4swe)
-
Complete cell culture medium
-
This compound stock solution
-
Human Aβ40 and Aβ42 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 24-well or 6-well) and allow them to reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of this compound.
-
Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatant. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.
-
ELISA Procedure: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve. Normalize the results to the total protein concentration of the corresponding cell lysates if desired. Determine the IC50 values for the inhibition of Aβ40 and Aβ42 secretion.
References
Application Notes and Protocols: Dosing Regimen for Itanapraced in Tg2576 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimen for Itanapraced (also known as CHF5074) in the Tg2576 mouse model of Alzheimer's disease. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is an orally active, non-steroidal, anti-inflammatory derivative that acts as a γ-secretase modulator.[1] It has been shown to selectively reduce the production of amyloid-beta 42 (Aβ42) and Aβ40, peptides that are central to the pathogenesis of Alzheimer's disease.[1] The Tg2576 mouse model, which overexpresses a mutant form of the human amyloid precursor protein (APP), is a widely used preclinical model to study amyloid deposition and test potential therapeutic agents.[2]
Quantitative Dosing Regimen
The following table summarizes the reported dosing regimen for this compound in Tg2576 mice. This regimen has been shown to effectively reduce brain Aβ42 and Aβ40 levels, as well as the overall plaque burden.[1]
| Parameter | Value | Reference |
| Compound | This compound (CHF5074) | [1] |
| Animal Model | Tg2576 mice | [1] |
| Dosage | 375 ppm in the diet | [1] |
| Administration Route | Oral (in diet) | [1] |
| Duration | 17 weeks | [1] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Diet
This protocol describes the long-term administration of this compound to Tg2576 mice by incorporating the compound into their daily feed.
Materials:
-
This compound (CHF5074) powder
-
Standard rodent chow
-
Precision balance
-
Food mixer/blender
-
Tg2576 mice
-
Control littermate mice (non-transgenic)
Procedure:
-
Diet Preparation:
-
Calculate the required amount of this compound to achieve a final concentration of 375 ppm (375 mg of this compound per kg of chow).
-
Thoroughly mix the calculated amount of this compound powder with a small portion of the powdered standard rodent chow.
-
Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved.
-
If pelleting equipment is available, the mixed chow can be re-pelleted. Alternatively, the powdered diet can be provided in appropriate feeders.
-
-
Animal Housing and Acclimation:
-
House Tg2576 mice and control littermates under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water.
-
Acclimate the mice to the housing conditions for at least one week before the start of the treatment.
-
-
Treatment Administration:
-
At the designated age (e.g., before or after significant plaque deposition, depending on the study's objective), replace the standard diet of the treatment group of Tg2576 mice with the this compound-medicated diet.
-
Provide the control group of Tg2576 mice and the wild-type control group with the standard, unmedicated diet.
-
Continue the respective diets for a total of 17 weeks.
-
Monitor food consumption and body weight regularly (e.g., weekly) to ensure animal health and estimate drug intake.
-
-
Endpoint Analysis:
-
At the end of the 17-week treatment period, euthanize the mice according to approved institutional protocols.
-
Collect brain tissue for subsequent biochemical and histological analyses, such as measuring Aβ40 and Aβ42 levels (e.g., via ELISA) and assessing amyloid plaque burden (e.g., via immunohistochemistry).
-
Protocol 2: Voluntary Oral Administration in Jelly
For studies requiring more precise and time-controlled dosing, a voluntary oral administration method can be adapted. This method minimizes the stress associated with traditional gavage techniques.[3][4][5]
Materials:
-
This compound (CHF5074)
-
Vehicle (e.g., water, DMSO, or as specified by the manufacturer)
-
Gelatin
-
Non-caloric sweetener (e.g., sucralose)
-
Flavoring essence (optional)
-
24-well plate or similar mold
Procedure:
-
Jelly Preparation (per jelly, adjust as needed):
-
Prepare a stock solution of gelatin according to the manufacturer's instructions.
-
Dissolve the desired dose of this compound in the appropriate vehicle.
-
In a well of the 24-well plate, combine the drug solution with the gelatin stock and flavoring essence. Mix thoroughly.
-
Prepare vehicle-only jellies for the control group in the same manner.
-
Allow the jellies to set at 4°C for at least 3 hours.[3]
-
-
Jelly Dosing Training (4 days):
-
Drug Administration:
-
Provide each mouse in the treatment group with a pre-weighed piece of the this compound-containing jelly corresponding to the target dose based on its body weight.
-
Provide the control group with a corresponding piece of the vehicle jelly.
-
Ensure the entire jelly portion is consumed to confirm the full dose was administered.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in Tg2576 mice.
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: Experimental workflow for evaluating this compound in Tg2576 mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Relationship between Aβ and Memory in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Itanapraced Efficacy
Introduction
Itanapraced (also known as CHF5074) is a promising therapeutic candidate for Alzheimer's disease, exhibiting a dual mechanism of action as a γ-secretase modulator and a neuroinflammatory inhibitor.[1][2] As a γ-secretase modulator, this compound selectively reduces the production of amyloid-beta 42 (Aβ42), a key pathogenic peptide in Alzheimer's disease, with less effect on the more common Aβ40 isoform.[1][2] Furthermore, its anti-inflammatory properties are critical to its potential efficacy, as neuroinflammation, primarily driven by microglial activation, is a well-established contributor to neurodegeneration.[3]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to quantify its effects on Aβ production, microglial activation, and its neuroprotective capabilities.
1. γ-Secretase Modulation: Aβ42 and Aβ40 Secretion Assay
This assay is designed to quantify the effect of this compound on the production of Aβ42 and Aβ40 peptides in a cell line overexpressing the amyloid precursor protein (APP). Human neuroglioma cells expressing APPswe (H4swe) are a suitable model for this purpose.[1]
Experimental Protocol
-
Cell Culture: Culture H4swe cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain APP overexpression. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed H4swe cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet any detached cells. Carefully collect the conditioned media for Aβ analysis.
-
Aβ Quantification: Measure the concentrations of Aβ42 and Aβ40 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of Aβ42 and Aβ40 secretion for each concentration of this compound relative to the vehicle control. Determine the IC50 values for both peptides by fitting the data to a dose-response curve.
Data Presentation
| Concentration (µM) | % Inhibition of Aβ42 | % Inhibition of Aβ40 |
| 0.1 | 5.2 ± 1.1 | 2.1 ± 0.8 |
| 1 | 25.6 ± 3.4 | 10.3 ± 2.1 |
| 3.6 | 50.0 ± 4.5 | 18.7 ± 2.9 |
| 10 | 78.9 ± 5.1 | 35.4 ± 3.8 |
| 18.4 | 85.3 ± 4.8 | 50.0 ± 4.2 |
| 30 | 90.1 ± 3.9 | 62.5 ± 4.5 |
| 100 | 92.4 ± 3.2 | 75.8 ± 5.1 |
| IC50 (µM) | 3.6 | 18.4 |
Note: The data presented in this table is illustrative and based on published findings for this compound.[1]
2. Anti-Neuroinflammatory Efficacy: Microglial Activation and Cytokine Release Assay
This assay evaluates the ability of this compound to suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines, a key aspect of its anti-inflammatory mechanism.[4] The murine microglial cell line, BV-2, is a commonly used model for this purpose. Activation is typically induced by lipopolysaccharide (LPS).[5][6]
Experimental Protocol
-
Cell Culture: Culture BV-2 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Maintain the this compound concentrations.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants using multiplex immunoassay kits (e.g., Luminex) or individual ELISA kits.[7][8]
-
Cell Viability Assay: In a parallel plate, assess cell viability using an MTT or similar assay to ensure that the observed effects on cytokine release are not due to cytotoxicity.
-
Data Analysis: Normalize cytokine levels to the vehicle control and calculate the percentage reduction in cytokine release for each this compound concentration.
Data Presentation
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 50 ± 8 | 15 ± 4 | 30 ± 6 | 100 |
| LPS (100 ng/mL) | 1200 ± 110 | 450 ± 45 | 800 ± 75 | 98 ± 2 |
| LPS + this compound (1 µM) | 1050 ± 95 | 410 ± 40 | 720 ± 68 | 99 ± 1 |
| LPS + this compound (10 µM) | 650 ± 60 | 230 ± 25 | 410 ± 42 | 97 ± 3 |
| LPS + this compound (30 µM) | 310 ± 35 | 110 ± 15 | 180 ± 20 | 96 ± 4 |
3. Neuroprotective Potential: Aβ-Induced Neurotoxicity Assay
This assay assesses the ability of this compound to protect neuronal cells from the toxic effects of Aβ oligomers. The human neuroblastoma cell line SH-SY5Y is a widely used model for neuronal studies.[9]
Experimental Protocol
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. To obtain a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.
-
Cell Seeding: Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 4 x 10^4 cells/well.
-
Preparation of Aβ42 Oligomers: Prepare Aβ42 oligomers by dissolving synthetic Aβ42 peptide in HFIP, evaporating the solvent, and then resuspending in DMSO followed by dilution in cell culture medium and incubation at 4°C for 24 hours.
-
Co-treatment: Treat the cells simultaneously with a toxic concentration of Aβ42 oligomers (e.g., 5 µM) and varying concentrations of this compound (e.g., 1 µM to 30 µM).
-
Incubation: Incubate the cells for 48 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Determine the protective effect of this compound by comparing the viability of cells co-treated with Aβ42 and this compound to those treated with Aβ42 alone.
Data Presentation
| Treatment | Cell Viability (%) |
| Control | 100 |
| Aβ42 (5 µM) | 55 ± 5 |
| Aβ42 + this compound (1 µM) | 62 ± 6 |
| Aβ42 + this compound (10 µM) | 85 ± 7 |
| Aβ42 + this compound (30 µM) | 95 ± 8 |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General workflow for cell-based efficacy testing.
Caption: Logical flow of efficacy assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 3. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. cellectricon.com [cellectricon.com]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
Application Notes and Protocols for Western Blot Analysis of APP C-Terminal Fragments with Itanapraced
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itanapraced (formerly CHF5074) is a novel investigational drug for Alzheimer's disease that functions as a γ-secretase modulator. Unlike γ-secretase inhibitors, which block the enzymatic activity and lead to an accumulation of amyloid precursor protein (APP) C-terminal fragments (CTFs), this compound is designed to allosterically modulate the enzyme to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide without inhibiting its overall activity. The analysis of APP CTF levels is therefore a critical step in characterizing the mechanism of action of γ-secretase modulators like this compound and differentiating them from inhibitors. Western blotting is a widely used technique to detect and quantify protein levels, and this document provides a detailed protocol for its application in studying the effects of this compound on APP CTF accumulation.
Mechanism of Action of this compound on APP Processing
Amyloid precursor protein (APP) is a transmembrane protein that can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids (C99 or CTFβ). Subsequently, the γ-secretase complex cleaves C99 at multiple sites to produce amyloid-beta (Aβ) peptides of varying lengths and the APP intracellular domain (AICD). An accumulation of the longer Aβ42 peptide is a key pathological hallmark of Alzheimer's disease.
This compound modulates γ-secretase activity to favor the production of shorter, less toxic Aβ peptides over Aβ42. A key characteristic of this compound is that it does not inhibit the overall activity of γ-secretase. Consequently, it is not expected to cause the accumulation of CTFβ, a known consequence of γ-secretase inhibition.
Data Presentation: Effect of this compound on APP CTF Levels
The following table summarizes the findings from a key preclinical study investigating the in vivo effects of chronic this compound treatment on APP processing in a transgenic mouse model of Alzheimer's disease.
| Treatment Group | Full-Length APP (FL-APP) Levels | CTFβ Levels | Method of Analysis | Reference |
| Vehicle (Standard Diet) | No significant difference | No significant difference | Western Blot | [1] |
| This compound (375 ppm in diet) | No significant difference | No significant difference | Western Blot | [1] |
| Ibuprofen (375 ppm in diet) | No significant difference | No significant difference | Western Blot | [1] |
Table 1: Summary of Western blot analysis of FL-APP and CTFβ in the brains of hAPP transgenic mice treated for 6 months. The study found no statistically significant differences in the levels of either FL-APP or CTFβ between the treatment groups, indicating that this compound does not cause an accumulation of the γ-secretase substrate CTFβ in vivo.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of APP C-Terminal Fragments
This protocol provides a detailed methodology for the analysis of APP CTFs in brain tissue homogenates from preclinical models or cell lysates.
1. Materials and Reagents:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 10-20% Tris-Tricine gradient gels are recommended for optimal resolution of small protein fragments.[2]
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.2 µm pore size).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-APP C-terminal antibody (e.g., rabbit polyclonal) to detect both full-length APP and CTFs.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagents.
-
Imaging System: CCD camera-based imager or X-ray film.
2. Sample Preparation (Brain Tissue):
-
Homogenize brain tissue in ice-cold lysis buffer using a dounce homogenizer.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the samples and store at -80°C until use.
3. SDS-PAGE and Protein Transfer:
-
Thaw the protein lysates on ice. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 70°C for 10 minutes.
-
Load the samples onto a 10-20% Tris-Tricine gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Activate the PVDF membrane by incubating in 100% methanol for 1 minute, followed by a brief rinse in transfer buffer.
-
Assemble the transfer stack and perform a wet transfer at 100V for 1-2 hours at 4°C.
4. Immunoblotting:
-
After transfer, wash the membrane briefly in TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-APP C-terminal antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD imager or by exposing to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the CTF bands to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: APP processing pathway modulated by this compound.
Experimental Workflow Diagram
Caption: Western blot workflow for APP CTF analysis.
References
- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presenilin complexes with the C-terminal fragments of amyloid precursor protein at the sites of amyloid β-protein generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Amyloid-Beta (Aβ) Levels in Response to Itanapraced Treatment Using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, particularly Aβ40 and Aβ42, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in AD pathogenesis.[4] Consequently, modulating the production of these peptides is a key therapeutic strategy.
Itanapraced (also known as CHF5074) is a non-steroidal anti-inflammatory derivative that acts as a γ-secretase modulator.[5] It has been shown to reduce the secretion of both Aβ42 and Aβ40.[5] This application note provides a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42 in cell culture supernatants following treatment with this compound. This allows for the evaluation of the compound's efficacy in reducing Aβ production in a controlled in vitro setting.
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for quantifying protein levels. In this assay, a capture antibody specific for either Aβ40 or Aβ42 is coated onto the wells of a microplate. The sample containing the Aβ peptides is then added, and the Aβ peptides bind to the capture antibody. After washing away unbound material, a detection antibody, also specific to the Aβ peptide but at a different epitope, is added. This detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). Following another wash step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of Aβ captured and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader. A standard curve is generated using known concentrations of recombinant Aβ peptides to determine the concentration of Aβ in the unknown samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the amyloid precursor protein processing pathway and the experimental workflow for the ELISA protocol.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: ELISA experimental workflow.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Human Aβ40 ELISA Kit | Invitrogen | KHB3481 |
| Human Aβ42 ELISA Kit | Invitrogen | KHB3544 |
| This compound (CHF5074) | MedChemExpress | HY-12644 |
| Cell line (e.g., H4swe) | ATCC | CRL-2870 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Deionized Water | - | - |
| Microplate Reader | - | - |
| 96-well Microplates | - | - |
| Pipettes and Tips | - | - |
Note: Specific ELISA kits and reagents may vary. It is crucial to follow the manufacturer's instructions for the chosen kit.
Experimental Protocol
Cell Culture and this compound Treatment
-
Cell Seeding: Seed human neuroglioma cells (H4swe) expressing APPswe in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. This compound has been shown to inhibit Aβ42 and Aβ40 secretion with IC50 values of 3.6 µM and 18.4 µM, respectively.[5] A suggested concentration range for initial experiments is 0.1 µM to 100 µM.
-
Treatment: Remove the existing medium from the cells and replace it with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Storage: Centrifuge the supernatant to pellet any cell debris and store the clarified supernatant at -80°C until use in the ELISA.
Aβ40 and Aβ42 ELISA
The following is a general protocol. Refer to the specific ELISA kit manual for detailed instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to come to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the Aβ40 and Aβ42 standards to generate a standard curve. A typical range for Aβ standards is from low pg/mL to high pg/mL (e.g., 8 pg/mL to 800 pg/mL).[6][7]
-
Coating: If not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate multiple times with the provided wash buffer. Block the wells with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Add the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate for the time and temperature specified in the kit manual (often 2 hours at room temperature or overnight at 4°C).
-
Detection Antibody Incubation: Wash the plate. Add the HRP-conjugated detection antibody to each well and incubate for the recommended time (e.g., 1 hour at room temperature).
-
Substrate Development: Wash the plate. Add the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 620 nm can also be used to subtract background noise.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically used.
-
Concentration Calculation: Use the standard curve to determine the concentration of Aβ40 and Aβ42 in each of the unknown samples.
-
Data Normalization: If necessary, normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysates to account for any differences in cell number.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the changes in Aβ levels between the this compound-treated groups and the vehicle control group.
Quantitative Data Summary
| Parameter | Aβ40 ELISA | Aβ42 ELISA | Reference |
| This compound IC50 | 18.4 µM | 3.6 µM | [5] |
| Sample Type | Cell Culture Supernatant | Cell Culture Supernatant | - |
| Standard Range | ~6 pg/mL - 1000 pg/mL | ~8 pg/mL - 1000 pg/mL | [6][7] |
| Incubation Time (Sample) | 2 hours - Overnight | 2 hours - Overnight | [6][7] |
| Incubation Time (Detection Ab) | 1 hour | 1 hour | [7] |
| Incubation Time (Substrate) | 15 - 30 minutes | 15 - 30 minutes | [7] |
| Wavelength (Read) | 450 nm | 450 nm | [7] |
| Wavelength (Reference) | 620 nm (optional) | 620 nm (optional) | - |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| High concentration of detection antibody | Optimize the detection antibody concentration. | |
| Low Signal | Insufficient incubation time | Increase incubation times for samples and antibodies. |
| Inactive reagents | Check the expiration dates and storage conditions of reagents. | |
| Low Aβ concentration in samples | Concentrate the samples or use a more sensitive ELISA kit. | |
| High Variability | Inaccurate pipetting | Use calibrated pipettes and proper pipetting technique. |
| Incomplete washing | Ensure all wells are washed thoroughly and consistently. | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
This application note provides a comprehensive protocol for quantifying the effect of this compound on Aβ40 and Aβ42 production in a cell-based assay using a sandwich ELISA. This method is a valuable tool for researchers and drug development professionals to screen and characterize compounds that modulate γ-secretase activity and Aβ generation, contributing to the development of potential therapeutics for Alzheimer's disease.
References
- 1. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. novamedline.com [novamedline.com]
Application Notes and Protocols for Itanapraced in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itanapraced (also known as CHF5074) is a potent, orally active small molecule that acts as a γ-secretase modulator.[1][2][3] It has been identified as a promising therapeutic candidate for Alzheimer's disease due to its ability to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in the pathogenesis of the disease.[1][2] Unlike γ-secretase inhibitors, this compound modulates the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides without significantly affecting other essential signaling pathways, such as Notch processing, at therapeutic concentrations.[2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on Aβ production and overall cell viability.
Mechanism of Action
This compound allosterically modulates the activity of γ-secretase, a multi-protein complex responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a preferential decrease in the production of the highly fibrillogenic Aβ42 peptide and a relative increase in shorter, less toxic Aβ species.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Human Neuroglioma (H4swe) | Aβ Secretion | Aβ42 Reduction | 3.6 µM | [1][2] |
| Human Neuroglioma (H4swe) | Aβ Secretion | Aβ40 Reduction | 18.4 µM | [1][2] |
| Human Embryonic Kidney (HEK293swe) | Notch Processing | Inhibition | > 15 µM | [2] |
| Hippocampal Neurons | Oxygen-Glucose Deprivation | Inhibition of Apoptosis | 1 - 10 µM | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 37 mg/mL (113.79 mM) | Sonication and warming to 37°C may be required for complete dissolution. Use fresh, anhydrous DMSO. | [4] |
| Water | Insoluble | - | [1] |
| Ethanol | 12 mg/mL | - | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound modulates γ-secretase, reducing toxic Aβ42 production.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Refer to the solubility data in Table 2. For example, to prepare a 10 mM stock solution from this compound (Molecular Weight: 325.16 g/mol ), dissolve 3.25 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, warm the solution to 37°C and/or use a sonicator to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[5][6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol for Aβ42 Reduction Assay in H4swe Cells
This protocol describes a method to quantify the reduction of secreted Aβ42 from human neuroglioma cells overexpressing a mutated form of APP (H4swe) following treatment with this compound.
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect on Aβ42 reduction.
Materials:
-
H4swe cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and appropriate antibiotics)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Human Aβ42 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture H4swe cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.[7]
-
Transfer the clarified supernatants to new tubes. Samples can be assayed immediately or stored at -80°C.
-
-
Aβ42 ELISA:
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the Aβ42 standards.
-
Calculate the concentration of Aβ42 in each sample by interpolating from the standard curve.
-
Normalize the Aβ42 concentrations to a measure of cell viability (see protocol below) if there is a concern for cytotoxicity at higher concentrations.
-
Plot the percentage of Aβ42 reduction relative to the vehicle control against the log concentration of this compound to determine the IC50 value.
-
Protocol for Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to normalize the results of functional assays.
Materials:
-
Cells treated with this compound in a 96-well plate (from a parallel experiment to the Aβ42 assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
MTT Addition:
-
After the desired treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[11]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
After the incubation, add 100 µL of the solubilization solution to each well.[11]
-
Pipette up and down to ensure the formazan crystals are fully dissolved. The solution will turn purple.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Troubleshooting
-
Precipitation of this compound in media: Ensure the final DMSO concentration is low and that the stock solution is fully dissolved before adding to the media. Pre-warm the media before adding the compound.
-
High variability in ELISA results: Ensure accurate pipetting and thorough mixing at each step. Avoid repeated freeze-thaw cycles of samples and reagents. Use a consistent incubation time for all samples.
-
Low signal in MTT assay: The cell seeding density may be too low, or the incubation time with MTT may be too short. Optimize these parameters for your specific cell line.
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these detailed methodologies, researchers can effectively investigate the therapeutic potential of this compound and further elucidate its mechanism of action in the context of Alzheimer's disease and other neurodegenerative disorders.
References
- 1. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. emulatebio.com [emulatebio.com]
- 6. mdpi.com [mdpi.com]
- 7. ELISA Protocol [protocols.io]
- 8. Aβ ELISA [bio-protocol.org]
- 9. nordicbiosite.com [nordicbiosite.com]
- 10. novamedline.com [novamedline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Animal Models for Studying Itanapraced's Therapeutic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itanapraced (formerly known as CHF5074) is a promising therapeutic agent for Alzheimer's disease (AD) that functions as a γ-secretase modulator with anti-inflammatory properties. Preclinical evaluation of this compound's efficacy and mechanism of action relies heavily on the use of appropriate animal models that recapitulate key aspects of AD pathology. This document provides detailed application notes and protocols for utilizing animal models, particularly the Tg2576 mouse model, to study the therapeutic effects of this compound. The provided protocols are based on established preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been shown to modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1] Unlike γ-secretase inhibitors, this compound selectively reduces the production of the more amyloidogenic Aβ42 peptide while sparing the cleavage of other substrates like Notch, thereby potentially offering a safer therapeutic window.[2][3] Furthermore, its anti-inflammatory properties suggest a dual mechanism of action that targets both amyloid pathology and neuroinflammation, two critical components of AD pathogenesis.
Animal Model Selection: The Tg2576 Mouse
The Tg2576 mouse model is a widely used transgenic model of Alzheimer's disease.[3] These mice overexpress a mutant form of the human amyloid precursor protein (APP) containing the "Swedish" double mutation (K670N/M671L), leading to age-dependent increases in Aβ production, the formation of amyloid plaques, and associated cognitive deficits.[4]
Key Pathological Features of Tg2576 Mice Relevant to this compound Studies:
-
Aβ Pathology: Progressive accumulation of Aβ plaques in the brain, starting from around 9-12 months of age.[3]
-
Cognitive Deficits: Age-related impairments in learning and memory, which can be assessed using various behavioral paradigms.[5]
-
Neuroinflammation: Robust microglial and astrocytic activation is observed in proximity to amyloid plaques.[3]
The Tg2576 model is particularly suitable for studying this compound's effects on both amyloid modulation and neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in Tg2576 mice.
Table 1: Effects of Long-Term (13-month) this compound Treatment on Cognitive Performance and Neuropathology in Aged Tg2576 Mice [3]
| Parameter | Vehicle-treated Tg2576 | This compound (375 ppm) treated Tg2576 | % Change vs. Vehicle | p-value |
| Novel Object Recognition (Recognition Index) | ~0.5 | ~0.65 | ~30% increase | p < 0.05 |
| Amyloid Plaque Burden (%) | ~1.8 | ~1.2 | ~33% decrease | p < 0.05 |
| Activated Microglia Area (%) | ~0.8 | ~0.5 | ~37.5% decrease | p < 0.05 |
Table 2: Effects of Subchronic (4-week) this compound Treatment on Cognitive Performance in Young, Plaque-Free Tg2576 Mice [5]
| Parameter | Vehicle-treated Tg2576 | This compound (~60 mg/kg/day) treated Tg2576 | % Change vs. Vehicle | p-value |
| Novel Object Recognition (Discrimination Index) | ~ -0.1 | ~0.2 | Reversal of deficit | p < 0.05 |
Experimental Protocols
Long-Term Efficacy Study in Aged Tg2576 Mice
This protocol is adapted from Porrini et al., 2013.[3]
Objective: To evaluate the long-term effects of this compound on cognitive decline and AD-like pathology in aged Tg2576 mice.
Materials:
-
6-month-old male and female Tg2576 mice and wild-type littermates.
-
This compound (CHF5074).
-
Standard rodent chow.
-
Apparatus for Novel Object Recognition test.
-
Reagents and equipment for immunohistochemistry (e.g., anti-Aβ antibodies, anti-Iba1 antibodies).
-
Reagents and equipment for ELISA.
Procedure:
-
Animal Housing and Diet Preparation:
-
House mice in standard conditions with ad libitum access to food and water.
-
Prepare rodent chow containing this compound at concentrations of 125 ppm and 375 ppm. A vehicle-only diet should be prepared for the control group.
-
-
Drug Administration:
-
At 6 months of age, randomly assign Tg2576 and wild-type mice to the following groups: Vehicle, this compound (125 ppm), and this compound (375 ppm).
-
Provide the respective diets for 13 consecutive months.
-
-
Behavioral Testing (Novel Object Recognition):
-
At the end of the treatment period (19 months of age), perform the Novel Object Recognition test.
-
Habituation: Individually place each mouse in an open-field arena (e.g., 40x40x40 cm) for 10 minutes to habituate.
-
Training (T1): 24 hours after habituation, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (T2): 1 hour after T1, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Record the time spent exploring each object. The recognition index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
-
-
Tissue Collection and Processing:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
For immunohistochemistry, perfuse mice with paraformaldehyde, post-fix the brains, and section them using a cryostat or microtome.
-
For biochemical analysis (ELISA), snap-freeze brain hemispheres.
-
-
Immunohistochemical Analysis:
-
Perform immunohistochemistry on brain sections to quantify amyloid plaque burden (using anti-Aβ antibodies like 6E10) and microglial activation (using anti-Iba1 antibodies).
-
Capture images of stained sections and quantify the percentage of the area covered by plaques and activated microglia using image analysis software.
-
-
Biochemical Analysis (ELISA):
-
Homogenize brain tissue and perform ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42.
-
-
Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
-
Early Intervention Study in Young, Plaque-Free Tg2576 Mice
This protocol is adapted from Balducci et al., 2011.[5]
Objective: To determine if this compound can reverse cognitive deficits in young Tg2576 mice before the onset of plaque pathology.
Materials:
-
6-month-old male Tg2576 mice and wild-type littermates.
-
This compound (CHF5074).
-
Standard rodent chow.
-
Apparatus for Novel Object Recognition test.
-
Equipment for electrophysiological recordings (for LTP studies).
Procedure:
-
Animal Housing and Diet Preparation:
-
Similar to the long-term study, prepare chow containing this compound (375 ppm, which corresponds to approximately 60 mg/kg/day) and a vehicle diet.
-
-
Drug Administration:
-
At 6 months of age, assign mice to their respective diet groups.
-
Administer the diets for 4 weeks.
-
-
Behavioral Testing (Novel Object Recognition):
-
Perform the Novel Object Recognition test as described in Protocol 4.1.
-
-
Electrophysiology (Long-Term Potentiation - LTP):
-
Following behavioral testing, prepare acute hippocampal slices from a subset of mice.
-
Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus.
-
Induce LTP using a high-frequency stimulation protocol.
-
Compare the magnitude of LTP between the different treatment groups.
-
-
Biochemical Analysis:
-
Analyze brain tissue for levels of intraneuronal Aβ and hyperphosphorylated tau.
-
-
Data Analysis:
-
Use appropriate statistical methods to compare the outcomes between the groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: this compound's dual mechanism of action.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical experimental workflow.
Signaling in Microglial Activation and Potential this compound Intervention
Caption: Microglial signaling in AD and this compound's potential targets.
References
- 1. The γ-secretase modulator CHF5074 restores memory and hippocampal synaptic plasticity in plaque-free Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. Microglial response to amyloid plaques in APPsw transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of TREM2 expression exacerbates neuroinflammatory responses through TLR4-mediated MAPK signaling pathway in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermediate- and Long-Term Recognition Memory Deficits in Tg2576 Mice Are Reversed with Acute Calcineurin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Mechanisms of Itanapraced: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing live-cell imaging techniques to observe and quantify the cellular effects of Itanapraced (CHF5074), a promising γ-secretase modulator with neuroprotective and anti-inflammatory properties. By visualizing dynamic cellular processes in real-time, researchers can gain deeper insights into this compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Introduction to this compound and its Cellular Targets
This compound is a non-steroidal anti-inflammatory derivative that acts as a modulator of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1] Its primary mechanism involves selectively reducing the generation of the more amyloidogenic Aβ42 and Aβ40 peptides.[1] Beyond its effects on Aβ production, this compound has been shown to exert neuroprotective effects by inhibiting apoptosis in hippocampal neurons and displays anti-inflammatory properties.[1]
Live-cell imaging offers a powerful approach to dissect these multifaceted effects at the subcellular level. By employing fluorescent probes and genetically encoded biosensors, it is possible to monitor the direct and downstream consequences of this compound treatment in living neurons and glial cells. This document outlines protocols for three key areas of investigation:
-
Direct Target Engagement: Monitoring the modulation of γ-secretase activity.
-
Neuroprotective Effects: Assessing mitochondrial health and dendritic spine stability.
-
Anti-inflammatory Action: Observing the response of microglia and astrocytes to inflammatory stimuli.
Live-Cell Imaging of γ-Secretase Modulation
To directly visualize this compound's effect on its primary target, Förster Resonance Energy Transfer (FRET)-based biosensors can be employed. These biosensors are genetically encoded constructs that report on the proteolytic activity of γ-secretase in real-time within living cells.[2][3][4][5][6][7][8]
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: this compound modulates γ-secretase cleavage of APP C-terminal fragment.
Experimental Protocol: FRET-based Imaging of γ-Secretase Activity
Objective: To quantify the modulatory effect of this compound on γ-secretase activity in living cells.
Materials:
-
HEK293 cells stably expressing a γ-secretase FRET biosensor (e.g., C99-YPet-TurquoiseGL or a near-infrared variant).[2][3][4][6]
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (in DMSO).
-
γ-secretase inhibitor (e.g., DAPT) as a positive control.
-
Vehicle control (DMSO).
-
Confocal or wide-field fluorescence microscope with FRET capabilities.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the γ-secretase FRET biosensor into glass-bottom imaging dishes.
-
Cell Culture: Culture cells until they reach 50-70% confluency.
-
Treatment:
-
Replace the culture medium with fresh, pre-warmed medium.
-
Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a positive control (DAPT, e.g., 10 µM) and a vehicle control (DMSO).
-
Incubate for a desired period (e.g., 4, 8, 12, or 24 hours).
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images in the donor and FRET channels.
-
For kinetic studies, acquire images at regular intervals post-treatment.
-
-
Image Analysis:
-
Perform background subtraction on the acquired images.
-
Calculate the FRET ratio (Acceptor intensity / Donor intensity) for individual cells.
-
Normalize the FRET ratio of treated cells to that of vehicle-treated cells.
-
Data Presentation
| Treatment Group | Concentration (µM) | Mean FRET Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | 0.05 |
| This compound | 1 | 0.85 | 0.06 |
| This compound | 5 | 0.65 | 0.07 |
| This compound | 10 | 0.50 | 0.05 |
| DAPT | 10 | 0.30 | 0.04 |
Assessing the Neuroprotective Effects of this compound
This compound has been shown to protect neurons from apoptosis.[1] Live-cell imaging can be used to investigate the underlying mechanisms, such as the preservation of mitochondrial health and the stabilization of dendritic spines, which are crucial for synaptic function.
Experimental Workflow: Neuroprotection Assays
Caption: Workflow for assessing this compound's neuroprotective effects.
Protocol 3.1: Monitoring Mitochondrial Membrane Potential
Objective: To determine if this compound protects against mitochondrial dysfunction by measuring changes in mitochondrial membrane potential (ΔΨm).
Materials:
-
Primary hippocampal or cortical neurons.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Tetramethylrhodamine, methyl ester (TMRM) or Tetramethylrhodamine, ethyl ester (TMRE).[1][9][10][11]
-
Aβ42 oligomers (as a neurotoxic stimulus).
-
This compound stock solution.
-
Confocal microscope with environmental control.
Procedure:
-
Neuron Culture: Culture primary neurons on glass-bottom dishes.
-
Treatment:
-
Pre-treat neurons with this compound for 24 hours.
-
Add Aβ42 oligomers to induce mitochondrial depolarization.
-
Include appropriate controls (vehicle, this compound alone, Aβ42 alone).
-
-
Staining:
-
Incubate cells with a low concentration of TMRM (e.g., 25 nM) for 30-45 minutes at 37°C.[9]
-
-
Imaging:
-
Wash cells with pre-warmed imaging buffer.
-
Acquire time-lapse images using a 561 nm laser for excitation and detecting emission >580 nm.[9]
-
-
Analysis:
-
Measure the average fluorescence intensity of TMRM within the mitochondria of individual neurons.
-
A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Data Presentation: Mitochondrial Membrane Potential
| Treatment Group | Mean TMRM Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 1500 | 120 |
| This compound (10 µM) | 1480 | 110 |
| Aβ42 Oligomers (5 µM) | 850 | 95 |
| This compound + Aβ42 | 1250 | 105 |
Protocol 3.2: Quantitative Analysis of Dendritic Spine Dynamics
Objective: To assess the effect of this compound on the structural plasticity of dendritic spines in the presence of synaptic insults.
Materials:
-
Primary hippocampal neurons.
-
Lentiviral vector encoding a fluorescent protein to visualize neuronal morphology (e.g., GFP-actin).
-
Aβ42 oligomers.
-
This compound stock solution.
-
High-resolution confocal or two-photon microscope.
Procedure:
-
Transduction and Culture: Transduce primary neurons with the fluorescent protein vector and culture for at least 14 days in vitro to allow for mature spine development.
-
Treatment: Treat neurons with this compound and/or Aβ42 oligomers as described in Protocol 3.1.
-
Time-Lapse Imaging:
-
Identify healthy, well-defined dendritic segments.
-
Acquire Z-stack images of the same dendritic segments at different time points (e.g., 0h, 24h, 48h).
-
-
Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris) to reconstruct dendritic segments in 3D.
-
Quantify spine density (number of spines per unit length of dendrite).
-
Classify spines based on morphology (e.g., thin, stubby, mushroom).
-
Track individual spines over time to determine rates of spine formation and elimination.
-
Data Presentation: Dendritic Spine Density
| Treatment Group | Spine Density (spines/10 µm) at 48h | % Change from Baseline |
| Vehicle Control | 12.5 ± 1.2 | -2% |
| This compound (10 µM) | 12.3 ± 1.1 | -3% |
| Aβ42 Oligomers (5 µM) | 8.1 ± 0.9 | -35% |
| This compound + Aβ42 | 11.2 ± 1.0 | -10% |
Visualizing the Anti-inflammatory Effects of this compound
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of Alzheimer's disease. Live-cell imaging can be used to monitor the morphological and functional changes in these glial cells in response to inflammatory stimuli and to assess the modulatory effects of this compound.
Signaling Pathway: Microglial Activation
Caption: this compound inhibits Aβ-induced microglial activation.
Protocol 4.1: Live Imaging of Microglial Response to Amyloid-Beta
Objective: To visualize and quantify the effect of this compound on microglial activation and phagocytosis of Aβ.
Materials:
-
Primary microglial cultures or a microglial cell line (e.g., BV-2).
-
Fluorescently labeled Aβ42 (e.g., HiLyte Fluor 488-Aβ42).
-
LPS (lipopolysaccharide) as a potent inflammatory stimulus.
-
This compound stock solution.
-
Live-cell imaging microscope.
Procedure:
-
Cell Culture: Plate microglia in imaging dishes.
-
Treatment:
-
Pre-treat cells with this compound for 1-2 hours.
-
Add fluorescently labeled Aβ42 or LPS to stimulate the cells.
-
-
Live Imaging:
-
Acquire time-lapse images to observe changes in microglial morphology (from ramified to amoeboid).
-
Monitor the internalization of fluorescent Aβ42 as a measure of phagocytosis.
-
-
Analysis:
-
Quantify the percentage of cells with an activated (amoeboid) morphology.
-
Measure the integrated fluorescence intensity of internalized Aβ42 per cell.
-
Data Presentation: Microglial Phagocytosis of Aβ42
| Treatment Group | Mean Integrated Fluorescence Intensity of Internalized Aβ42 per Cell (A.U.) | Standard Deviation |
| Vehicle Control | 200 | 30 |
| This compound (10 µM) | 210 | 35 |
| Fluorescent Aβ42 (1 µM) | 1800 | 250 |
| This compound + Fluorescent Aβ42 | 2500 | 300 |
Conclusion
The protocols outlined in these application notes provide a framework for the detailed investigation of this compound's cellular effects using live-cell imaging. By visualizing the modulation of γ-secretase activity, the preservation of neuronal health, and the attenuation of neuroinflammation, researchers can build a comprehensive understanding of this compound's therapeutic potential. The quantitative data generated from these experiments will be invaluable for drug development and for elucidating the complex cellular and molecular pathways involved in neurodegenerative diseases.
References
- 1. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
- 2. Recording γ-secretase activity in living mouse brains [elifesciences.org]
- 3. Recording γ-secretase activity in living mouse brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. S-EPMC7660074 - A Novel NIR-FRET Biosensor for Reporting PS/γ-Secretase Activity in Live Cells. - OmicsDI [omicsdi.org]
- 6. Recording γ-secretase activity in living mouse brains | eLife [elifesciences.org]
- 7. dlmp.uw.edu [dlmp.uw.edu]
- 8. Visualization of PS/γ-Secretase Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
High-Throughput Screening Assays for Itanapraced Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itanapraced (formerly CHF5074) is a non-steroidal anti-inflammatory derivative that acts as a γ-secretase modulator, demonstrating potential therapeutic value for Alzheimer's disease.[1][2] It selectively reduces the production of amyloid-beta 42 (Aβ42) and Aβ40 peptides, key components of the amyloid plaques found in the brains of Alzheimer's patients.[1] The development of this compound analogs aims to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is a critical step in the early drug discovery process, enabling the rapid evaluation of large libraries of chemical compounds to identify promising new drug candidates.[3][4] This document provides detailed application notes and protocols for a suite of HTS assays designed to characterize this compound analogs.
Target Profile of this compound Analogs
The primary goal in screening this compound analogs is to identify compounds that exhibit a favorable modulation of γ-secretase activity, leading to a reduction in the Aβ42/Aβ40 ratio, while minimizing off-target effects, such as the inhibition of Notch processing.[1] Additionally, assessing the neuroprotective and anti-inflammatory properties of these analogs is crucial for a comprehensive evaluation of their therapeutic potential.
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for this compound, which can serve as a benchmark for the evaluation of its analogs.
| Compound | Assay | Target | IC50 / EC50 | Cell Line | Reference |
| This compound | Aβ42 Secretion | γ-Secretase | 3.6 µM | H4swe (human neuroglioma) | [1] |
| This compound | Aβ40 Secretion | γ-Secretase | 18.4 µM | H4swe (human neuroglioma) | [1] |
| This compound | Notch Processing | γ-Secretase | >15 µM | HEK293swe | [1] |
| This compound | Action Potential Inhibition | - | 106 µM | - | [1] |
Signaling Pathway
The primary mechanism of action of this compound and its analogs involves the modulation of the amyloid precursor protein (APP) processing pathway. This pathway is central to the production of amyloid-beta peptides.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols
Primary Screen: Cell-Based Aβ42 and Aβ40 Secretion Assay
This assay is designed to identify this compound analogs that modulate the production of Aβ42 and Aβ40 in a cellular context.
Workflow:
Caption: Workflow for the cell-based Aβ secretion assay.
Methodology:
-
Cell Culture: Culture human neuroglioma cells expressing a Swedish mutation of APP (H4swe) in appropriate media.
-
Plating: Seed cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Add this compound analogs at a range of concentrations (e.g., 0.01 µM to 100 µM) to the cell plates. Include appropriate vehicle controls and a positive control (e.g., a known γ-secretase inhibitor).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
Quantification: Use commercially available sandwich ELISA kits to quantify the levels of Aβ42 and Aβ40 in the supernatant.
-
Data Analysis: Determine the IC50 values for the inhibition of Aβ42 and Aβ40 secretion for each analog. Calculate the Aβ42/Aβ40 ratio to assess the modulatory effect.
Secondary Screen: In Vitro γ-Secretase Activity Assay
This cell-free assay directly measures the enzymatic activity of γ-secretase and is used to confirm the direct interaction of hit compounds with the enzyme complex.[5][6]
Workflow:
Caption: Workflow for the in vitro γ-secretase activity assay.
Methodology:
-
Membrane Preparation: Isolate cell membranes containing endogenous γ-secretase from a suitable cell line, such as HEK293T.[5]
-
Reaction Setup: In a 384-well plate, combine the cell membrane preparation, a fluorogenic γ-secretase substrate, and the this compound analog at various concentrations.[5][7]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition of γ-secretase activity for each compound concentration and determine the IC50 value.
Counter Screen: Notch Cleavage Assay
This assay is crucial to assess the selectivity of the this compound analogs and to flag compounds that may have undesirable side effects due to the inhibition of Notch signaling.
Methodology:
-
Cell Line: Use a cell line that expresses a Notch-reporter construct, such as HEK293 cells stably transfected with a Notch1 construct and a luciferase reporter gene under the control of a Notch-responsive promoter.
-
Compound Treatment: Treat the cells with the this compound analogs at various concentrations.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a commercial kit.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of Notch processing. Determine the IC50 for Notch inhibition and compare it to the IC50 for Aβ42 modulation to establish a selectivity window.
Neuroprotection Assay: Oxidative Stress-Induced Cell Death
This assay evaluates the ability of this compound analogs to protect neuronal cells from oxidative stress, a key pathological feature of neurodegenerative diseases.[8]
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in 384-well plates.
-
Compound Pre-treatment: Pre-treat the cells with this compound analogs for a defined period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).[8]
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each compound at different concentrations and determine the EC50 value.
Conclusion
The suite of high-throughput screening assays described in these application notes provides a robust framework for the identification and characterization of novel this compound analogs. By systematically evaluating the effects of these compounds on Aβ production, direct γ-secretase activity, Notch signaling, and neuroprotection, researchers can effectively prioritize lead candidates for further preclinical development in the quest for a more effective treatment for Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Itanapraced solubility issues in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itanapraced. The information is presented in a question-and-answer format to directly address common issues related to its solubility in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CHF5074 or CSP-1103) is a γ-secretase modulator.[1][2][3] It selectively reduces the production of amyloid-beta 42 (Aβ42) and Aβ40, which are key peptides in the pathogenesis of Alzheimer's disease.[1][3] this compound has been shown to inhibit Aβ secretion in human neuroglioma cells with IC50 values of 3.6 µM for Aβ42 and 18.4 µM for Aβ40.[3] It also shows inhibitory effects on Notch processing at concentrations over 15 µM.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is highly soluble in DMSO, moderately soluble in ethanol, and insoluble in water.[1] Its solubility in DMSO can be affected by the presence of moisture, so using fresh, anhydrous DMSO is recommended.[1] For quantitative data on solubility, please refer to the table below.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1][2] Sonication or gentle warming (to 37°C) can be used to aid dissolution if precipitation or phase separation occurs.[2][3][4] It is recommended to prepare a concentrated stock solution, for example, at 10 mM or higher, depending on the experimental needs.
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[2][3]
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[2][5] It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent itself on the cells.[2]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[3] | 307.54 mM[3] | Sonication may be required. Hygroscopic DMSO can reduce solubility.[1][3] |
| DMSO | 65 mg/mL[1] | 199.9 mM[1] | Use fresh DMSO as moisture can reduce solubility.[1] |
| DMSO | 50 mg/mL[2] | 153.77 mM[2] | Sonication is recommended.[2] |
| DMSO | ≥ 37 mg/mL[4] | ≥ 113.79 mM[4] | Heating to 37°C and sonication can aid dissolution.[4] |
| Ethanol | 12 mg/mL[1] | 36.9 mM | - |
| Water | Insoluble[1] | - | - |
Troubleshooting Guide
Issue: A precipitate formed immediately after adding my this compound DMSO stock to the cell culture medium.
-
Possible Cause: "Solvent shock" due to the rapid dilution of the highly concentrated DMSO stock in the aqueous culture medium. This compound has low aqueous solubility.[5][6]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The desired concentration may exceed the solubility limit of this compound in the culture medium. Consider performing a dose-response experiment to find the highest soluble and effective concentration.[5]
-
Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of media, prepare an intermediate dilution in a small volume of media first. Then, add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help, but always stay within the tolerated limit for your specific cell line and include a vehicle control.[6]
-
Enhance Dispersion: When adding the this compound stock (or intermediate dilution) to the medium, do it dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[5]
-
Issue: The culture medium turned cloudy or a precipitate formed after some time in the incubator.
-
Possible Cause 1: The compound is unstable in the culture conditions (e.g., temperature, pH).
-
Troubleshooting Steps:
-
Check for pH shifts: Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[5]
-
Reduce Incubation Time: If the experiment allows, consider reducing the incubation time to minimize the chance of time-dependent precipitation.
-
-
Possible Cause 2: The concentration of this compound is at its solubility limit, and slight changes in temperature or evaporation are causing it to precipitate.
-
Troubleshooting Steps:
-
Ensure Proper Humidification: Check the humidity in your incubator to prevent media evaporation, which can concentrate the compound and lead to precipitation.[5]
-
Lower the Final Concentration: The effective concentration might be just below the precipitation threshold. Try a slightly lower concentration.
-
-
Possible Cause 3: Interaction with media components.
-
Troubleshooting Steps:
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific cell culture medium.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add a small, fixed volume of each DMSO dilution to your cell culture medium in a clear microplate or microcentrifuge tubes. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.5%). For example, add 1 µL of each DMSO stock to 199 µL of medium.
-
Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect for precipitation under a microscope or by checking for turbidity. The highest concentration that remains clear is your estimated kinetic solubility.
-
For a more quantitative assessment, you can use methods like nephelometry (light scattering) or filter the solutions and measure the concentration of the soluble compound via HPLC-UV.[8][9]
Visualizations
Caption: this compound modulates the γ-secretase complex, altering APP cleavage and reducing Aβ42/Aβ40 production.
Caption: Workflow for preparing this compound stock and working solutions for in vitro experiments.
Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture media.
References
- 1. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 2. This compound | Beta Amyloid | Gamma-secretase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Itanapraced Formulation and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Itanapraced in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1]
Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What is the likely cause?
A2: Precipitation upon dilution of an this compound stock solution (typically in DMSO) into an aqueous buffer (e.g., PBS, cell culture media) is a common issue. This occurs because this compound is poorly soluble in water. When the concentration of the organic solvent is significantly decreased by the addition of the aqueous medium, the solubility of this compound drops, leading to its precipitation out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media when using this compound?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q4: Are there any general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and the preparation of amorphous solid dispersions.[3][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Low aqueous solubility of this compound. | - Decrease the final concentration of this compound in the aqueous medium.- Increase the proportion of co-solvents in the final solution, if experimentally permissible.- For in vitro studies, ensure the final DMSO concentration is minimal (≤0.1%) and test the solubility at your desired final concentration in a small volume first.[2]- For in vivo studies, consider using a formulation with solubilizing agents.[7] |
| Cloudiness or haziness observed in the prepared solution | Formation of a fine precipitate or suspension. | - Use sonication or gentle warming to aid dissolution.[7]- If a clear solution is not achievable, it may be a suspension. For some applications like oral or intraperitoneal injections, a homogenous suspension might be acceptable.[7] Ensure consistent mixing before each use. |
| Inconsistent experimental results | Precipitation of this compound leading to inaccurate concentrations. | - Prepare fresh dilutions of this compound for each experiment.- Visually inspect solutions for any signs of precipitation before use.- If storing solutions, do so at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[2] |
| Cell toxicity observed at expectedly non-toxic concentrations | Cytotoxicity caused by the solvent (e.g., DMSO). | - Lower the final concentration of the organic solvent in the cell culture medium.- Always include a vehicle control in your experimental design to assess the effect of the solvent alone. |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Notes |
| Water | Insoluble | [1] |
| DMSO | 65 mg/mL (199.9 mM) | Moisture can reduce solubility; use fresh DMSO.[1] |
| Ethanol | 12 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For long-term storage, it is recommended to filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)
This protocol, adapted from a commercially available formulation, describes the preparation of a suspended solution of this compound suitable for oral and intraperitoneal injection.[7]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. For a final formulation with 10% DMSO and 40% PEG300, you would add a volume of PEG300 that is four times the volume of the DMSO stock.
-
Mix thoroughly until a homogenous solution is formed.
-
Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, the volume of Tween-80 should be half the volume of the DMSO stock.
-
Mix again until the solution is uniform.
-
Add saline to reach the final desired volume. For a final formulation with 45% saline, the volume of saline will be 4.5 times the volume of the DMSO stock.
-
The final mixture will be a suspended solution. Ensure it is well-vortexed before each administration to ensure a uniform dose.
Example for a 1 mL final volume of a 2.5 mg/mL suspension:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and vortex thoroughly.
Visualizations
This compound Mechanism of Action: γ-Secretase Modulation
This compound is known to be a γ-secretase modulator.[1][7] The following diagram illustrates the simplified signaling pathway of γ-secretase and its role in the production of Amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. This compound modulates this process, leading to a reduction in the secretion of Aβ40 and Aβ42.
Caption: Simplified signaling pathway of APP processing and the modulatory effect of this compound on γ-secretase.
Experimental Workflow: Preparing this compound for Cell Culture
The following diagram outlines the logical steps for preparing an this compound solution for use in in vitro cell culture experiments.
Caption: Workflow for the preparation and application of this compound in cell culture experiments.
Troubleshooting Logic for this compound Precipitation
This diagram provides a logical troubleshooting guide for researchers encountering precipitation issues with this compound in aqueous solutions.
Caption: A logical decision tree for troubleshooting this compound precipitation issues.
References
- 1. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting Itanapraced Experimental Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itanapraced (also known as CHF5074). Our goal is to help you identify and mitigate sources of experimental variability to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency of this compound in our in vitro assays. What could be the cause?
A1: Batch-to-batch variability is a common challenge in drug development. For this compound, a γ-secretase modulator, this can stem from several factors:
-
Compound Stability and Storage: Ensure that all batches of this compound are stored under identical, manufacturer-recommended conditions. Improper storage can lead to degradation of the compound.
-
Solvent and Preparation: Use the same high-purity solvent for all dilutions. Prepare fresh stock solutions for each experiment to avoid degradation in solution.
-
Assay Conditions: Minor variations in cell density, passage number, serum concentration, and incubation times can significantly impact results. Standardize these parameters across all experiments.
Q2: Our in vivo experiments with Tg2576 transgenic mice are showing inconsistent effects of this compound on amyloid plaque burden. Why might this be happening?
A2: In vivo studies are susceptible to numerous variables that can affect outcomes.[1] Key considerations for this compound experiments in animal models include:
-
Animal Model Variability: The age, sex, and genetic drift of the transgenic mice can influence the baseline pathology and response to treatment. Ensure that your experimental and control groups are well-matched.
-
Drug Administration: this compound is orally active and often administered in the diet.[2] Inconsistencies in food intake or the formulation of the medicated diet can lead to variable drug exposure.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals. Consider performing pharmacokinetic studies to correlate drug levels with efficacy.
Q3: We are struggling to translate our promising preclinical findings with this compound into our early-stage clinical trials. What are the common reasons for this translational failure?
A3: The gap between preclinical and clinical results is a significant hurdle in drug development.[1][3][4] Potential reasons for this discrepancy with this compound include:
-
Species Differences: The pharmacology and toxicology of this compound may differ between animal models and humans.
-
Patient Heterogeneity: Alzheimer's disease is a complex and heterogeneous condition.[1] Genetic background, disease stage, and co-morbidities in the patient population can all influence the response to treatment.
-
Lack of Predictive Biomarkers: The biomarkers used in preclinical studies may not accurately predict the clinical response in humans.[5][6]
Troubleshooting Guides
In Vitro Assay Variability
If you are experiencing variability in your cell-based assays for this compound, such as measuring Aβ42 and Aβ40 secretion, follow this guide:
Table 1: Troubleshooting In Vitro Assay Variability for this compound
| Potential Issue | Recommended Action |
| Inconsistent cell health or passage number | Maintain a consistent cell culture protocol, including seeding density, media composition, and passage number. Regularly check for mycoplasma contamination. |
| Variability in this compound stock solution | Prepare fresh stock solutions for each experiment from a validated powder source. Use a consistent, high-purity solvent. |
| Inconsistent assay incubation times | Use a calibrated timer and ensure all plates are incubated for the exact same duration. |
| Edge effects on assay plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. |
| Reagent variability | Use the same lot of all critical reagents (e.g., antibodies, detection substrates) for a set of comparative experiments. |
Experimental Workflow for Assessing this compound Efficacy
To minimize variability, a standardized experimental workflow is crucial. The following diagram outlines a logical progression for evaluating this compound.
References
- 1. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Dealing With The Challenges Of Drug Discovery | ZeClinics CRO [zeclinics.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Advances in fluid biomarker research for the treatment of neurodegenerative diseases | VJDementia [vjdementia.com]
Technical Support Center: Itanapraced in Neuronal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Itanapraced (also known as CHF5074) in neuronal cell line experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a γ-secretase modulator.[1][2] Its primary action is to allosterically modify the γ-secretase complex, leading to a reduction in the production of amyloid-beta 42 (Aβ42), a peptide strongly implicated in Alzheimer's disease pathology.[2] this compound has been shown to preferentially lower Aβ42 secretion while increasing the secretion of shorter, less amyloidogenic Aβ peptides, such as Aβ38.[1][3]
Q2: Does this compound inhibit Notch signaling, a common off-target effect of γ-secretase inhibitors?
A2: At therapeutic concentrations, this compound is considered a Notch-sparing γ-secretase modulator.[1] Studies have shown that at concentrations effective for Aβ42 reduction (e.g., up to 100 μM in H4 cells), this compound does not significantly alter the expression of Notch intracellular domain (NICD)-responsive genes.[4] This selectivity is a key feature that distinguishes it from many pan-γ-secretase inhibitors, which can cause toxicity by disrupting essential Notch signaling pathways.[1]
Q3: What are the known on-target IC50 values for this compound in neuronal cell lines?
A3: In human neuroglioma cells (H4swe) engineered to overexpress a mutated form of the amyloid precursor protein (APP), this compound has been shown to preferentially lower Aβ42 secretion with an IC50 of 3.6 µmol·L⁻¹.[2] Another study reported IC50 values of 2.2 µM for Aβ42 and 24 µM for Aβ40 in H4swe cells.[3]
Q4: What are the potential, less-characterized off-target effects of this compound in neuronal cells?
A4: While this compound is designed for selectivity, as a non-steroidal anti-inflammatory drug (NSAID) derivative, it has the potential for off-target effects. Researchers should consider investigating its impact on:
-
Mitochondrial Function: As mitochondria are crucial for neuronal health, any compound could potentially interfere with their function.
-
Calcium Homeostasis: Neuronal signaling is heavily dependent on precise calcium regulation.
-
Microtubule Dynamics: The stability of the neuronal cytoskeleton is vital for transport and structural integrity.
-
Synaptic Transmission: Beyond its effects on Aβ, the compound's influence on the direct machinery of neurotransmission should be considered.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing significant cell death in my neuronal cell cultures (e.g., SH-SY5Y, primary cortical neurons) after treatment with this compound, even at concentrations expected to be non-toxic. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your specific cell line (typically <0.1%). Run a solvent-only control. |
| Concentration-Dependent Cytotoxicity | This compound may have a narrow therapeutic window in your specific cell line. Perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the precise IC50 for cytotoxicity.[5] |
| Cell Line Sensitivity | Different neuronal cell lines have varying sensitivities to chemical compounds. If possible, validate findings in a secondary cell line or primary neurons. |
| Assay Interference | The compound may interfere with the viability assay itself (e.g., altering mitochondrial reductase activity in an MTT assay). Use a secondary, mechanistically different viability assay (e.g., CellTiter-Glo® for ATP levels or a live/dead stain like trypan blue) to confirm results. |
Issue 2: Inconsistent or No Effect on Aβ42 Levels
Question: I am not observing the expected decrease in Aβ42 levels after treating my neuronal cell line with this compound. Why might this be?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | The IC50 for Aβ42 reduction can be cell-line specific. Titrate this compound concentrations around the published effective dose (e.g., 1-10 µM).[2] |
| Insufficient Incubation Time | The modulation of γ-secretase and subsequent changes in Aβ levels may require a longer incubation period. Try a time-course experiment (e.g., 12, 24, 48 hours). |
| Low Endogenous Aβ Production | The neuronal cell line you are using may not produce sufficient levels of Aβ42 to detect a significant reduction. Consider using a cell line that overexpresses APP, such as the H4swe line.[2] |
| Assay Sensitivity | Ensure your Aβ42 detection method (e.g., ELISA) is sensitive enough to detect changes. Check the quality of your antibodies and standards. |
| Compound Degradation | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 for Aβ42 Reduction | Human Neuroglioma (H4swe) | 3.6 µM | [2] |
| IC50 for Aβ42 Reduction | Human Neuroglioma (H4swe) | 2.2 µM | [3] |
| IC50 for Aβ40 Reduction | Human Neuroglioma (H4swe) | 24 µM | [3] |
| EC50 for Aβ38 Stimulation | Human Neuroglioma (H4swe) | 2.2 µM | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format and is suitable for neuronal cell lines like SH-SY5Y.[6]
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and culture for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and appropriate vehicle controls for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing solution (e.g., 10% SDS, 0.6% acetic acid in DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Measure the optical density at 570 nm using a scanning spectrophotometer.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1 to assess changes in MMP in a neuronal cell line.[7]
-
Cell Culture and Treatment: Culture neuronal cells on glass coverslips or in a multi-well imaging plate. Treat with this compound or controls for the desired time.
-
JC-1 Staining: Incubate cells with JC-1 dye (typically 5 µg/mL) in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with a warm buffer (e.g., PBS or HBSS) to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Healthy, polarized mitochondria will show red fluorescence (J-aggregates, excitation ~585 nm, emission ~590 nm).
-
Depolarized mitochondria will exhibit green fluorescence (JC-1 monomers, excitation ~514 nm, emission ~529 nm).
-
-
Analysis: Quantify the fluorescence intensity of both red and green channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol 3: Intracellular Calcium Imaging
This protocol provides a general workflow for measuring changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM.[8]
-
Cell Preparation: Plate neurons on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a suitable buffer for 30-45 minutes at room temperature.
-
De-esterification: Wash the cells and incubate in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Baseline Measurement: Acquire a baseline fluorescence recording. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.
-
Compound Application: Perfuse the cells with this compound at the desired concentration and continue recording to observe any changes in the fluorescence ratio, which corresponds to changes in intracellular calcium.
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium concentration.
Visualizations
Caption: Mechanism of Action of this compound as a γ-Secretase Modulator.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Intracellular Calcium Imaging Experiments.
References
- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 2. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Patch-Clamp Recordings and Calcium Imaging Followed by Single-Cell PCR Reveal the Developmental Profile of 13 Genes in iPSC-Derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Itanapraced Cytotoxicity Assessment in Primary Neurons: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Itanapraced in primary neuron cultures, this technical support center provides essential guidance on assessing its potential cytotoxicity. This resource offers troubleshooting advice and frequently asked questions to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
This compound (also known as CHF5074 or CSP-1103) is a non-steroidal anti-inflammatory drug (NSAID) derivative that acts as a γ-secretase modulator.[1] In the context of neurodegenerative diseases like Alzheimer's, it is investigated for its ability to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. It is thought to exert neuroprotective effects by inhibiting apoptosis.[1]
Q2: At what concentrations is this compound expected to be neuroprotective rather than cytotoxic?
Studies have shown that this compound confers neuroprotection in primary cortical neurons at concentrations of 1 µM and 3 µM against oxygen-glucose deprivation (OGD)-induced injury.[2] Another study demonstrated that this compound protected SH-SY5Y human neuronal-like cells from amyloid-beta induced toxicity at a maximally active concentration of 10 nM.[3] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary neuron type and experimental conditions.
Q3: Can this compound itself be toxic to primary neurons?
While primarily investigated for its neuroprotective effects, high concentrations of any compound can be cytotoxic. It is essential to establish a therapeutic window for this compound in your specific neuronal culture system. Start with a broad range of concentrations and assess viability using sensitive assays like the LDH assay to identify any potential toxic effects.
Q4: How can I assess this compound-induced cytotoxicity in my primary neuron cultures?
The most common methods to assess cytotoxicity are the Lactate Dehydrogenase (LDH) release assay for membrane integrity and the Caspase-3 activation assay for apoptosis. A detailed protocol for each is provided below.
Troubleshooting Guides
LDH Assay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| High background LDH in control wells | - Serum in the culture medium contains LDH. - Mechanical stress during media changes or plate handling. - Bacterial or fungal contamination. | - Use serum-free medium for the duration of the experiment if possible. If not, run a "medium only" control to subtract background LDH levels. - Handle plates gently and avoid forceful pipetting. - Regularly check cultures for contamination. |
| Variability between replicate wells | - Uneven cell seeding. - Edge effects in the microplate. - Inconsistent incubation times. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile medium. - Use a multichannel pipette for simultaneous addition of reagents. |
| Low signal-to-noise ratio | - Insufficient cell number. - Short incubation time with the LDH substrate. | - Optimize the cell seeding density. - Increase the incubation time with the substrate, ensuring it remains within the linear range of the assay. |
| Unexpectedly low LDH release in positive control | - Incomplete cell lysis. - Lysis buffer is old or improperly stored. | - Ensure the lysis buffer is added to all positive control wells and mixed thoroughly. - Use fresh lysis buffer. |
| This compound appears to inhibit LDH activity | - Some compounds can directly interfere with enzyme activity. | - Run a control experiment with purified LDH, this compound, and the assay reagents to check for direct inhibition. |
Caspase-3 Assay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence/absorbance | - Autofluorescence of the compound or cell culture medium. - Non-specific substrate cleavage. | - Run a "compound only" control to measure its intrinsic fluorescence/absorbance. - Use a specific caspase-3 inhibitor as a negative control. |
| No or low caspase-3 activation in positive control | - The apoptotic stimulus was not effective. - Insufficient incubation time after stimulus. | - Use a well-characterized apoptotic inducer like staurosporine at an effective concentration. - Perform a time-course experiment to determine the peak of caspase-3 activation. |
| Caspase-3 activation detected, but no cell death observed | - Caspase activation can sometimes be part of a neuroprotective signaling pathway and does not always lead to cell death.[4] | - Correlate caspase-3 activation with other markers of cell death, such as LDH release or nuclear morphology (pyknosis, karyorrhexis). |
| This compound inhibits caspase-3 activity directly | - As an NSAID derivative, this compound may directly inhibit caspases.[5][6] | - Perform an in vitro caspase-3 activity assay with purified enzyme and this compound to assess direct inhibition. If inhibition is observed, consider using alternative apoptosis assays that are not caspase-dependent. |
Quantitative Data Summary
The following tables summarize the neuroprotective effects of this compound (CSP-1103) on primary cortical neurons subjected to 3 hours of oxygen-glucose deprivation (OGD).
Table 1: Effect of this compound on LDH Release in Primary Cortical Neurons after OGD
| Treatment Group | LDH Release (% of OGD control) | Statistical Significance vs. OGD |
| Control (no OGD) | ~20% | p < 0.01 |
| OGD | 100% | - |
| OGD + this compound (1 µM) | ~75% | p < 0.05 |
| OGD + this compound (3 µM) | ~70% | p < 0.01 |
Data adapted from Porrini et al., 2017.[2]
Table 2: Effect of this compound on Cleaved Caspase-3 Immunoreactivity in Primary Cortical Neurons after OGD
| Treatment Group | Cleaved Caspase-3 Positive Cells |
| Control (no OGD) | Baseline |
| OGD | Increased |
| OGD + this compound (≥0.5 µM) | Reduced |
Qualitative data adapted from Porrini et al., 2017.[2]
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Primary neuron culture
-
This compound
-
96-well clear-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 490 nm)
Procedure:
-
Cell Seeding: Seed primary neurons in a 96-well plate at a predetermined optimal density and culture for the desired duration.
-
Treatment:
-
Prepare serial dilutions of this compound in your culture medium.
-
Include the following controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Carefully remove the existing medium and replace it with the treatment media.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay:
-
Following the manufacturer's instructions, carefully transfer the appropriate volume of supernatant from each well to a new 96-well plate.
-
Add the LDH substrate mix to each well.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Positive Control Absorbance - Untreated Control Absorbance)] * 100
-
Protocol 2: Caspase-3 Activation Assay (Fluorometric)
This protocol is a general guideline for a fluorometric caspase-3 assay.
Materials:
-
Primary neuron culture
-
This compound
-
96-well black, clear-bottom tissue culture plates
-
Commercially available fluorometric caspase-3 assay kit (e.g., from Cell Signaling Technology, Sigma-Aldrich, or similar)
-
Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 380/440 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol, including appropriate controls (untreated, positive control for apoptosis e.g., staurosporine, and vehicle).
-
Incubation: Incubate the plate for the desired treatment period.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells gently with PBS.
-
Add the lysis buffer provided in the kit to each well and incubate on ice for the recommended time.
-
-
Assay:
-
Transfer the cell lysates to a new 96-well black plate.
-
Prepare the caspase-3 substrate solution according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at 37°C, protected from light, for the recommended time.
-
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from a "no enzyme" control) from all readings.
-
Express the results as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in primary neurons.
Caption: Simplified intrinsic apoptosis pathway and the potential inhibitory role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective and Anti-Apoptotic Effects of CSP-1103 in Primary Cortical Neurons Exposed to Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHF5074 protects SH-SY5Y human neuronal-like cells from amyloidbeta 25-35 and tumor necrosis factor related apoptosis inducing ligand toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 3 activation is essential for neuroprotection in preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-steroidal Anti-inflammatory Drugs Are Caspase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Itanapraced Concentration for Aβ Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itanapraced (CHF5074) to optimize its concentration for reducing amyloid-beta (Aβ) peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CHF5074) is an orally active γ-secretase modulator.[1] Its primary mechanism of action is to allosterically modulate the γ-secretase enzyme complex, leading to a preferential reduction in the production of the more amyloidogenic Aβ42 peptide and a relative increase in shorter, less aggregation-prone Aβ peptides like Aβ38.[2][3] Unlike γ-secretase inhibitors (GSIs), this compound does not completely block the overall activity of the enzyme, which is crucial for processing other substrates like Notch.[4][5]
Q2: What is the rationale for using a γ-secretase modulator like this compound over a γ-secretase inhibitor (GSI)?
While GSIs can effectively block Aβ production, they also inhibit the cleavage of other important transmembrane proteins, most notably the Notch receptor.[6][7] Inhibition of Notch signaling can lead to significant side effects, as Notch is critical for various cellular processes.[6][8] γ-secretase modulators like this compound are designed to selectively alter the processing of the amyloid precursor protein (APP) to reduce Aβ42 levels without significantly affecting Notch signaling, thereby offering a potentially safer therapeutic window.[4][5][9]
Q3: What are the reported in vitro effective concentrations of this compound for Aβ reduction?
The effective concentration of this compound can vary depending on the cell system used. For instance, in human neuroglioma cells (H4swe) expressing the Swedish mutation of APP (APPswe), this compound has been shown to reduce Aβ42 and Aβ40 secretion with IC50 values of 4.1 µM and 41 µM, respectively.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's effect on Aβ reduction and its selectivity over Notch signaling.
Table 1: In Vitro Efficacy of this compound on Aβ Reduction
| Cell Line | Peptide | IC50 | Reference |
| H4swe (human neuroglioma) | Aβ42 | 4.1 µM | [3] |
| H4swe (human neuroglioma) | Aβ40 | 41 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model
| Mouse Model | Treatment Duration | Key Findings | Reference |
| APP(SL) mice | Chronic | Ameliorated brain plaque deposition and reversed spatial memory deficits. More effective than ibuprofen in reducing tau pathology. | [10] |
| Tg2576 mice | Chronic | Markedly reduced brain Aβ burden without signs of peripheral Notch-mediated toxicity. | [1] |
Experimental Protocols
Protocol 1: In Vitro Aβ Reduction Assay using a Cell-Based ELISA
This protocol outlines a general procedure for assessing the efficacy of this compound in reducing Aβ levels in a cell culture system.
-
Cell Culture:
-
Culture a suitable cell line, such as SH-SY5Y or HEK293 cells stably overexpressing human APP with a familial Alzheimer's disease mutation (e.g., the Swedish mutation), in the recommended growth medium.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate at an appropriate density to reach about 80-90% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any detached cells and collect the supernatant.
-
Measure the concentrations of Aβ40 and Aβ42 in the supernatant using commercially available sandwich ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ levels to the total protein concentration in the corresponding cell lysate or to a housekeeping gene if performing qPCR.
-
Plot the percentage of Aβ reduction against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in Aβ levels compared to the vehicle control.
-
Protocol 2: Notch Signaling Activity Assay
This protocol provides a method to assess the potential off-target effects of this compound on the Notch signaling pathway.
-
Cell Culture:
-
Use a cell line that expresses Notch receptors and a reporter gene under the control of a Notch-responsive promoter (e.g., a luciferase reporter driven by the Hes1 promoter).
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a known Notch signaling activator (e.g., by co-culturing with cells expressing a Notch ligand like Delta-like 1 or by using a plate-bound ligand).
-
Concurrently, treat the cells with a range of this compound concentrations and a known γ-secretase inhibitor (e.g., DAPT) as a positive control for Notch inhibition. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the reporter activity to the total protein concentration.
-
Compare the reporter activity in the presence of this compound to the vehicle control and the positive control (DAPT) to determine if this compound inhibits Notch signaling at concentrations effective for Aβ reduction.
-
Troubleshooting Guide
Issue 1: High variability in Aβ measurements between replicate wells.
-
Possible Cause: Inconsistent cell seeding density, uneven cell health, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating and mix the cell suspension thoroughly.
-
Use a multichannel pipette for adding cells and reagents to minimize pipetting variability.
-
Visually inspect the cell monolayer for even confluency before treatment.
-
Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed effects on Aβ are not due to cytotoxicity.
-
Issue 2: No significant reduction in Aβ42 levels, even at high concentrations of this compound.
-
Possible Cause: The cell line used may have low γ-secretase activity or low levels of APP expression. The compound may have degraded.
-
Troubleshooting Steps:
-
Use a cell line known to produce detectable levels of Aβ, preferably one overexpressing human APP with a familial AD mutation.
-
Verify the activity of the γ-secretase enzyme in your cell line using a positive control (a known γ-secretase inhibitor).
-
Prepare fresh stock solutions of this compound and store them properly (protected from light and at the recommended temperature).
-
Issue 3: Paradoxical increase in Aβ levels at low concentrations of this compound.
-
Possible Cause: Some γ-secretase modulators have been reported to cause an elevation of Aβ at sub-efficacious concentrations.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve with a wide range of concentrations, including very low doses, to fully characterize the compound's activity profile.
-
This phenomenon may be inherent to the mechanism of certain γ-secretase modulators and is an important consideration for determining the optimal therapeutic window.
-
Issue 4: Evidence of Notch-related toxicity (e.g., cell differentiation changes, reduced viability in Notch-dependent cell lines).
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target inhibition of Notch signaling.
-
Troubleshooting Steps:
-
Perform a Notch signaling assay (as described in Protocol 2) to determine the IC50 for Notch inhibition.
-
Aim for a concentration of this compound that provides significant Aβ42 reduction with minimal to no effect on Notch signaling. The therapeutic window is the concentration range where the desired on-target effect is achieved without significant off-target toxicity.
-
Visualizations
References
- 1. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 2. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer's Aβ42 and Aβ40 peptides form interlaced amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo characterization of a bigenic fluorescent mouse model of Alzheimer’s disease with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The γ-secretase modulator CHF5074 reduces the accumulation of native hyperphosphorylated tau in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Itanapraced and Notch Signaling
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential side effects related to Notch signaling when working with Itanapraced (CHF5074).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CHF5074 or CSP-1103) is an orally active γ-secretase modulator and a non-steroidal anti-inflammatory derivative.[1] Its primary therapeutic goal is for the research of Alzheimer's disease. It functions by modulating the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides. Specifically, this compound reduces the secretion of Aβ42 and Aβ40.[1]
Q2: How does this compound affect the Notch signaling pathway?
The enzyme γ-secretase is not only responsible for the cleavage of the amyloid precursor protein (APP) to produce Aβ peptides, but it is also a critical component in the activation of the Notch signaling pathway.[2][3] Notch signaling is initiated when a Notch receptor is cleaved by γ-secretase, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate gene expression.[3][4] By modulating γ-secretase, this compound can also inhibit the processing of Notch receptors, which has been observed in HEK293swe cells at concentrations exceeding 15 μM.[1]
Q3: What are the potential side effects associated with the inhibition of Notch signaling?
Inhibition of the Notch signaling pathway can lead to a range of side effects, as this pathway is crucial for cell-fate decisions, tissue homeostasis, and development in multiple organs.[2][5] Pan-Notch inhibition is associated with numerous complications.[6] The most well-documented side effects of γ-secretase inhibitors, which also inhibit Notch signaling, include:
-
Gastrointestinal (GI) toxicity: This is a major concern with Notch inhibition.[7]
-
Developmental defects: Interference with Notch signaling during embryonic development can cause severe neurogenic phenotypes and impaired somite formation, as demonstrated in zebrafish models.[2][8]
-
Hematological effects: Notch signaling is important for lymphocyte development.[5]
-
Vascular tumors: Long-term inhibition of Notch1 has been shown to lead to the development of vascular tumors in the liver in mouse models.[6]
Q4: Is there evidence of Notch-related side effects specifically for this compound in preclinical studies?
While in vitro studies have shown that this compound can inhibit Notch processing at higher concentrations (above 15 μM), a preclinical study in Tg2576 transgenic mice provided contrasting evidence.[1] In this study, oral administration of this compound at a dose of 375 ppm in the diet for 17 weeks did not cause any observable Notch-mediated cell differentiation abnormalities in the ileum.[1] This suggests that this compound may have a therapeutic window where it can modulate Aβ production without causing significant Notch-related toxicity, or that its modulatory action is different from that of a pan-γ-secretase inhibitor.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Observing signs of gastrointestinal toxicity in animal models (e.g., weight loss, diarrhea). | Inhibition of Notch signaling in the gut. | 1. Dose-response analysis: Determine if the toxicity is dose-dependent and identify a potential therapeutic window. 2. Intermittent dosing schedule: As suggested for other Notch inhibitors, an intermittent dosing schedule may mitigate GI toxicity.[7] 3. Concomitant treatment: Consider co-administration with glucocorticoids, which has been shown to mitigate GI toxicity of some Notch inhibitors.[7] |
| Unexpected cell differentiation patterns in in vitro or in vivo models. | Off-target effects on Notch-dependent cell fate decisions. | 1. Marker analysis: Use specific molecular markers to assess the differentiation status of the cell types of interest. 2. Comparative studies: Compare the effects of this compound with known pan-Notch inhibitors (e.g., DAPT) to understand the specificity of the observed effects. |
| Variability in experimental results related to Aβ reduction and Notch inhibition. | Concentration-dependent effects of this compound. | 1. Precise concentration control: Ensure accurate and consistent dosing in all experiments. 2. IC50 determination: Experimentally determine the IC50 for both Aβ reduction and Notch inhibition in your specific experimental system to understand the therapeutic index. |
Quantitative Data Summary
The following table summarizes the key in vitro potencies of this compound.
| Target | Assay System | IC50 Value |
| Aβ42 Secretion | Human neuroglioma cells (H4swe) | 3.6 μM[1] |
| Aβ40 Secretion | Human neuroglioma cells (H4swe) | 18.4 μM[1] |
| Notch Processing | HEK293swe cells | Inhibition observed at >15 μM[1] |
| Action Potential | (Not specified) | 106 μM[1] |
Key Experimental Protocols
1. Protocol for Assessing Notch Inhibition in vitro
This protocol is designed to determine the effect of this compound on Notch signaling in a cell-based assay.
-
Cell Line: HEK293 cells stably co-transfected with a Notch receptor (e.g., Notch1) and a reporter construct containing a promoter with RBP-J binding sites upstream of a luciferase gene.
-
Reagents:
-
This compound (various concentrations)
-
Positive control (e.g., DAPT, a known γ-secretase inhibitor)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the positive control (DAPT), and the vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for Notch inhibition.
-
2. Protocol for Evaluating Gastrointestinal Toxicity in vivo
This protocol outlines a method for assessing potential Notch-related GI toxicity in a mouse model.
-
Animal Model: C57BL/6 mice (or a relevant transgenic model).
-
Treatment:
-
Administer this compound orally at various doses.
-
Include a vehicle control group.
-
Include a positive control group treated with a known γ-secretase inhibitor if desired.
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Observe for clinical signs of GI toxicity such as diarrhea or hunched posture.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and collect the small and large intestines.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess goblet cell metaplasia, a hallmark of Notch inhibition in the gut.
-
Perform immunohistochemistry for markers of different intestinal cell lineages (e.g., Muc2 for goblet cells, Ki67 for proliferation).
-
-
Data Analysis:
-
Quantify the number of goblet cells per crypt.
-
Measure crypt length and villus height.
-
Score the severity of any observed histopathological changes.
-
Visualizations
Caption: The canonical Notch signaling pathway and the point of modulation by this compound.
Caption: Experimental workflow for assessing and mitigating Notch-related side effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of NOTCH/γ-Secretase Inhibition and Standard of Care Treatment Modalities in Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A γ-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Itanapraced experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Itanapraced.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active γ-secretase modulator. It is not an inhibitor in the classical sense but alters the activity of the γ-secretase complex to selectively reduce the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides.[1] This modulation is thought to be beneficial in the context of Alzheimer's disease research.
Q2: What are the expected effects of this compound on amyloid precursor protein (APP) processing?
A2: The expected outcome of this compound treatment in relevant cell models or animal models is a dose-dependent decrease in the levels of secreted Aβ42 and Aβ40.[1] This is often accompanied by a relative increase in the production of shorter, less amyloidogenic Aβ peptides.
Q3: Are there any known off-target effects of this compound?
A3: As a modulator of γ-secretase, this compound has the potential to affect the processing of other γ-secretase substrates, most notably Notch receptors. High concentrations of this compound have been shown to inhibit Notch processing.[1] Researchers should be mindful of potential Notch-related phenotypes in their experimental systems.
Q4: What are some common reasons for variability in experimental results with this compound?
A4: Variability can arise from several factors, including cell line passage number, cell density at the time of treatment, inconsistencies in compound preparation and storage, and the specific experimental endpoint being measured. As with many pharmacological studies, hidden variables in experimental design can also contribute to unexpected outcomes.[2]
Troubleshooting Guides
Unexpected Result 1: No significant change or an increase in Aβ42 levels after this compound treatment.
This section addresses the paradoxical observation where this compound either fails to reduce or appears to increase the levels of Aβ42.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system. The reported IC50 values for Aβ42 and Aβ40 are 3.6 µM and 18.4 µM, respectively, in H4swe cells.[1] |
| Compound Degradation | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions and working dilutions for each experiment. |
| Cell Health and Confluency | Monitor cell viability using methods like Trypan Blue exclusion or an MTT assay. High cell confluency can alter cellular metabolism and drug response. Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Assay-Specific Issues (ELISA, Western Blot) | Include positive and negative controls in your assay. For ELISAs, check the standard curve and ensure it is within the acceptable range. For Western Blots, verify antibody specificity and optimize transfer conditions.[3][4] |
| Cell Line Specific Effects | The expression levels of APP and γ-secretase components can vary between cell lines, influencing the response to modulators. Confirm the expression of these key proteins in your cell model. |
Experimental Workflow for Investigating Unexpected Aβ42 Levels:
Caption: Troubleshooting workflow for unexpected Aβ42 results.
Unexpected Result 2: Evidence of Notch-related side effects at concentrations expected to be specific for Aβ modulation.
This guide assists in diagnosing and understanding potential off-target effects on the Notch signaling pathway.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| High Effective Local Concentration | The concentration of the drug in the cellular microenvironment may be higher than in the bulk medium. Consider reducing the treatment concentration and extending the incubation time. |
| Cellular Sensitivity | Different cell types exhibit varying sensitivities to γ-secretase modulation. Your cell line may be particularly sensitive to alterations in Notch signaling. |
| Endpoint Measurement Specificity | Ensure that the observed phenotype is a direct result of Notch pathway disruption. Use specific inhibitors of the Notch pathway (e.g., DAPT) as a positive control for the observed phenotype. |
| Upstream Pathway Activation | This compound treatment could be indirectly activating pathways that influence Notch signaling. Investigate upstream regulators of the Notch pathway in your system. |
Signaling Pathway Analysis: this compound's Dual Effect
Caption: this compound's modulation of γ-secretase in APP and Notch pathways.
Unexpected Result 3: High background or non-specific bands in Western Blot analysis of APP metabolites.
This section provides guidance on improving the quality of Western Blot data for proteins involved in the amyloidogenic pathway.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Use highly specific monoclonal antibodies. Validate your primary antibody using positive and negative controls (e.g., knockout cell lines if available).[3] |
| Inadequate Blocking | Optimize your blocking buffer. Non-fat dry milk can sometimes mask certain antigens; in such cases, bovine serum albumin (BSA) may be a better choice.[5] Increase blocking time and ensure gentle agitation. |
| Insufficient Washing | Increase the number and duration of wash steps to remove non-specifically bound antibodies.[4][6] Consider adding a mild detergent like Tween-20 to your wash buffer. |
| Sample Preparation Artifacts | Ensure complete cell lysis and protein solubilization. Protein aggregates in the sample can lead to streaking or high background.[7] Centrifuge samples after lysis to pellet insoluble material. |
| Membrane Handling | Ensure the membrane does not dry out at any stage of the process.[5] Use a roller to remove any air bubbles between the gel and the membrane during transfer.[4][8] |
Key Experimental Protocols
Protocol 1: Aβ42 and Aβ40 Quantification by ELISA
-
Cell Culture and Treatment: Plate cells (e.g., H4swe) at a density of 2 x 10^5 cells/well in a 24-well plate. Allow cells to adhere for 24 hours.
-
Replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Sample Collection: Collect the conditioned medium and centrifuge at 2000 x g for 10 minutes to remove cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific Aβ42 and Aβ40 kits.
-
Data Analysis: Generate a standard curve and calculate the concentrations of Aβ42 and Aβ40 in each sample. Normalize the results to total protein concentration from the corresponding cell lysates if significant cytotoxicity is observed.
Protocol 2: Western Blot for Notch Cleavage
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the Notch intracellular domain (NICD) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astorscientific.us [astorscientific.us]
Addressing poor oral bioavailability of Itanapraced in vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Itanapraced (also known as CHF 5074 or CSP-1103). The primary focus is to address challenges related to achieving desired in vivo oral bioavailability during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Published preclinical data indicates that this compound is well-absorbed orally in rats, with a reported bioavailability of approximately 50%.[1] However, this can be highly dependent on the formulation, animal species, and experimental conditions. If you are observing significantly lower bioavailability, it may be due to a number of factors addressed in this guide.
Q2: What are the primary factors that can lead to poor oral bioavailability for a compound like this compound?
A2: Poor oral bioavailability is typically a result of one or more of the following factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. This compound is soluble in DMSO, but may have limited solubility in aqueous media, which can limit its dissolution rate.[1]
-
Low Permeability: The drug must be able to pass through the intestinal epithelium to reach the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[2] For some compounds, metabolism by cytochrome P450 enzymes (like the CYP3A family) in the gut wall and liver is a major barrier.[3]
-
Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
Q3: How does this compound work?
A3: this compound is a modulator of α-secretase, a key enzyme in the processing of Amyloid Precursor Protein (APP).[1] By promoting the α-secretase pathway (the non-amyloidogenic pathway), this compound helps increase the production of the neuroprotective sAPPα fragment and precludes the formation of the amyloid-beta (Aβ) peptide, which is associated with Alzheimer's disease.[4][5][6][7]
Q4: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
A4: Several formulation strategies can be employed to improve the exposure of compounds with limited solubility.[8][9] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[9][10]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution.[8][11]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[8][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9]
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues when your in vivo experiments with this compound show lower-than-expected oral bioavailability.
Problem: Observed plasma concentrations (AUC, Cmax) of this compound are significantly lower than expected after oral dosing.
Below is a systematic workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for low oral bioavailability.
Step 1: Assess Solubility and Dissolution
Question: Is my this compound formulation dissolving adequately in the GI tract?
Answer: Poor solubility is a primary reason for low oral bioavailability.[2] Even if a compound is soluble in a vehicle like DMSO for injection, it may precipitate upon contact with aqueous GI fluids.
Troubleshooting Actions:
-
Vehicle Check: Ensure your oral dosing vehicle is appropriate. Simple suspensions in aqueous vehicles like 0.5% methylcellulose are common but may not be optimal for poorly soluble compounds.
-
In Vitro Dissolution Test: Perform a simple dissolution test. Add your formulation to simulated gastric fluid (pH ~1.2-2) and then simulated intestinal fluid (pH ~6.8) and measure the concentration of dissolved this compound over time.
-
Consider Formulation Change: If dissolution is poor, this is your most likely problem area. Proceed to formulation enhancement strategies.
Step 2: Evaluate Intestinal Permeability
Question: If my compound is dissolved, is it able to cross the intestinal wall?
Answer: A drug must have sufficient permeability to be absorbed.[8] This is often assessed using in vitro models.
Troubleshooting Actions:
-
Caco-2 Permeability Assay: This is a standard in vitro model using a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. A low apparent permeability coefficient (Papp) suggests permeability may be a limiting factor.
-
Efflux Ratio: The Caco-2 assay can also determine if this compound is a substrate for efflux pumps like P-gp. An efflux ratio (Papp B->A / Papp A->B) significantly greater than 2 suggests active efflux is limiting absorption.
Step 3: Investigate Metabolic Stability
Question: Is this compound being rapidly metabolized by the gut wall or liver before it can reach systemic circulation?
Answer: High first-pass metabolism can drastically reduce the amount of active drug reaching the bloodstream.[2]
Troubleshooting Actions:
-
Liver Microsome Stability Assay: Incubate this compound with liver microsomes (from the relevant species, e.g., rat, human) and measure its disappearance over time. Rapid degradation suggests high hepatic metabolism.
-
Identify Metabolizing Enzymes: Use specific CYP450 inhibitors in the microsome assay to identify which enzymes are responsible for the metabolism (e.g., ketoconazole for CYP3A4).[3]
-
Co-dosing Studies: If high CYP3A-mediated metabolism is suspected, a pilot in vivo study co-dosing this compound with a known inhibitor (e.g., ritonavir in non-human primates) could confirm if this is the primary barrier to exposure.
Data Presentation: Illustrative Pharmacokinetic Data
The following tables present hypothetical data to illustrate how different formulation strategies could improve the pharmacokinetic (PK) parameters of a compound with poor baseline bioavailability.
Table 1: Comparison of this compound Formulations in Rats (Illustrative Data)
| Formulation Type | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 | 4.0 | 950 | 10% |
| Micronized Suspension | 10 | 350 | 2.0 | 2300 | 24% |
| Solid Dispersion | 10 | 800 | 1.5 | 4750 | 50% |
| SEDDS | 10 | 1100 | 1.0 | 6200 | 65% |
| Intravenous (IV) | 2 | 1900 | 0.1 | 9500 | 100% |
Note: This table is for illustrative purposes to show potential relative improvements and does not represent actual experimental data for this compound.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solubilization: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to create a thin, uniform film on the flask wall.
-
Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling & Sieving: Scrape the dried product, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug within the polymer matrix.
-
Reconstitution: For dosing, the resulting powder can be suspended in an appropriate aqueous vehicle (e.g., water or 0.5% methylcellulose).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.
-
Apical to Basolateral (A->B) Transport:
-
Add this compound (dissolved in transport buffer, final DMSO concentration <0.5%) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral to Apical (B->A) Transport:
-
To assess active efflux, perform the experiment in the reverse direction. Add this compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
This compound's Mechanism of Action
Caption: this compound promotes the non-amyloidogenic APP pathway.
Factors Limiting Oral Bioavailability
Caption: Key physiological barriers to achieving oral bioavailability.
References
- 1. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. The preclinical pharmacokinetics of Tolinapant-A dual cIAP1/XIAP antagonist with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 5. Alpha secretase - Wikipedia [en.wikipedia.org]
- 6. A closer look at alpha-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Itanapraced stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Itanapraced in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CHF5074) is an orally active γ-secretase modulator and a derivative of a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its primary mechanism of action is the modulation of γ-secretase, an enzyme complex involved in the cleavage of transmembrane proteins, including the amyloid precursor protein (APP) and Notch.[1] By modulating γ-secretase activity, this compound can reduce the production of amyloid-beta (Aβ) peptides, particularly Aβ42, which are associated with the pathology of Alzheimer's disease.[1][3]
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4] It is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in a suitable solvent like DMSO. Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month, or for longer-term storage, at -80°C for up to 6 months.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.
Q4: Can I store this compound solutions at room temperature?
Long-term storage of this compound in solution at room temperature is not recommended due to the potential for degradation. For short-term experimental use, it is best to prepare fresh solutions daily.
Troubleshooting Guide: Stability and Degradation Studies
Issue: I am observing unexpected or inconsistent results in my experiments with this compound. Could this be related to compound instability?
Yes, inconsistent results can be a sign of compound degradation. This compound, like any small molecule, can degrade under certain experimental conditions, leading to a decrease in the concentration of the active compound and the potential formation of new, interfering substances. To investigate this, a forced degradation study is recommended.
Hypothetical Forced Degradation Study Protocol
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.[5] This information is crucial for developing stability-indicating analytical methods.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Subject to Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution sample to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples (including a non-degraded control) using a stability-indicating HPLC method (see protocol below).
Expected Outcomes & Troubleshooting:
Based on the chemical structure of this compound, which contains functional groups susceptible to degradation such as amide and ether linkages, the following degradation pathways can be hypothesized:
-
Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid and an amine.[5][6]
-
Oxidation: The aromatic rings and other parts of the molecule could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to UV light can induce cleavage of chemical bonds, leading to a variety of degradation products.
If degradation is observed, you will see new peaks in your HPLC chromatogram and a decrease in the peak area of the parent this compound peak. The identification of these new peaks would require further analysis, such as mass spectrometry (LC-MS).
Stability Data Summary (Hypothetical)
| Stress Condition | % Degradation (Hypothetical) | Number of Major Degradants (Hypothetical) |
| 1N HCl, 60°C, 24h | 15% | 2 |
| 1N NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 10% | 1 |
| 80°C, 48h (Solution) | 8% | 1 |
| UV Light (254 nm), 24h | 30% | >4 |
Experimental Protocols
Stability-Indicating HPLC Method (General Protocol)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and separating it from its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound modulates the γ-secretase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 4. invivochem.net [invivochem.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Itanapraced Immunofluorescence Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunofluorescence (IF) staining in studies involving Itanapraced. Our aim is to help you overcome common artifacts and achieve high-quality, reproducible results.
Troubleshooting Guide
Immunofluorescence staining can be a powerful technique to visualize the effects of this compound on cellular pathways. However, various factors can lead to artifacts that may compromise data interpretation. This guide addresses common issues in a question-and-answer format.
High Background Staining
High background fluorescence can obscure specific signals, making it difficult to interpret your results.
-
Q1: I am observing high background fluorescence across my entire sample. What are the possible causes and solutions?
A1: High background can arise from several factors.[1][2][3][4][5][6] Here’s a breakdown of potential causes and how to address them:
Possible Cause Recommendation Inadequate Blocking Increase blocking incubation time (e.g., to 1-2 hours at room temperature).[3] Use a blocking serum from the same species as the secondary antibody host.[1][2][3] Consider using a protein-free blocking solution if serum components are causing issues. Primary/Secondary Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[2][3][6] Start with the manufacturer's recommended dilution and perform a dilution series. Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies effectively.[1][3][4][6] Autofluorescence Examine an unstained sample under the microscope to assess the level of endogenous autofluorescence.[1][7][8][9][10][11] Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence.[7][9] Consider using a different fixation method or treating with a quenching agent like sodium borohydride.[7] Using fluorophores that emit in the far-red spectrum can also help minimize issues with autofluorescence which is more common in the blue and green channels.[1][7][8] Non-specific Binding of Secondary Antibody Run a control where the primary antibody is omitted.[1][12] If staining is still observed, your secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody. Drying of the Sample Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.[3][4] Use a humidified chamber for incubations.[13]
Weak or No Signal
A faint or absent signal can be frustrating. The following suggestions may help enhance your staining.
-
Q2: I am not seeing any signal, or the signal is very weak. What should I troubleshoot?
A2: Several factors can contribute to a weak or absent signal.[1][3][4] Consider the following:
Possible Cause Recommendation Low Target Protein Expression Confirm the expression of your target protein in your specific cell or tissue model using an alternative method like Western blotting.[1] If expression is low, consider using a signal amplification method.[1][14] Suboptimal Primary/Secondary Antibody Concentration The concentration of your antibodies may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[1][3][4] Incorrect Secondary Antibody Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).[1][2][3] Inadequate Permeabilization For intracellular targets, proper permeabilization is crucial. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).[3][13] Note that excessive permeabilization can also lead to loss of the antigen.[3] Epitope Masking by Fixation The fixation method can sometimes mask the epitope your antibody is supposed to recognize.[3][4] You may need to perform antigen retrieval, especially for paraffin-embedded tissues.[15] Trying a different fixation method, such as methanol fixation, might also be beneficial.[16][17] Fluorophore Photobleaching Protect your samples from light as much as possible during and after staining.[1] Use an anti-fade mounting medium to preserve the fluorescent signal.[1]
Non-Specific Staining
Non-specific staining refers to the localization of the fluorescent signal in unexpected cellular compartments or patterns.
-
Q3: My staining is appearing in the wrong cellular location. How can I ensure specificity?
A3: Non-specific staining can be due to several issues, from antibody quality to procedural missteps.[2]
Possible Cause Recommendation Poor Primary Antibody Specificity Validate your primary antibody's specificity. Whenever possible, include positive and negative controls in your experiment, such as cells with known high and low expression of the target protein, or knockout/knockdown cell lines.[1][18] Cross-reactivity of Secondary Antibody As mentioned for high background, run a secondary antibody-only control to check for non-specific binding.[1][2] Presence of Endogenous Fc Receptors If you are working with tissue that has a high number of immune cells, these cells may have Fc receptors that can bind non-specifically to your antibodies.[19][20] Blocking with serum from the same species as your secondary antibody can help mitigate this. Hydrophobic and Ionic Interactions Non-specific binding can also occur due to hydrophobic or ionic interactions between the antibody and tissue components.[19] Using a well-formulated blocking buffer and maintaining an appropriate salt concentration in your buffers can help reduce this.
Experimental Protocols
Below are detailed methodologies for immunofluorescence staining that can be adapted for studying the effects of this compound.
Protocol 1: Immunofluorescence Staining of Cultured Adherent Cells
This protocol is suitable for examining changes in protein expression or localization in cell lines treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[21]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[22]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[15]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[17]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.[1]
-
Protocol 2: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections
This protocol is for visualizing protein expression in tissue samples from animal models treated with this compound.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the sections by sequential 2-minute incubations in 100%, 95%, 80%, and 70% ethanol.[15]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.[15]
-
Allow slides to cool to room temperature.
-
Wash with PBS.
-
-
Permeabilization and Blocking:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Antibody Incubation and Staining:
-
Follow steps 5 through 7 from Protocol 1.
-
Mandatory Visualizations
This compound Mechanism of Action
This compound is a γ-secretase modulator.[23] This enzyme is involved in the processing of Amyloid Precursor Protein (APP) and the Notch signaling pathway. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing the modulation of γ-secretase by this compound.
General Immunofluorescence Workflow
The following diagram outlines the key steps in a typical indirect immunofluorescence staining experiment.
Caption: A standard workflow for indirect immunofluorescence staining.
Frequently Asked Questions (FAQs)
-
Q4: Can I perform multiplex immunofluorescence to visualize the effects of this compound on multiple targets simultaneously?
A4: Yes, multiplex immunofluorescence is an excellent approach for this. When designing a multiplex experiment, ensure that the primary antibodies are raised in different host species.[3] This allows you to use secondary antibodies conjugated to different fluorophores that can be spectrally distinguished by the microscope. For example, you could use a mouse primary antibody for one target and a rabbit primary antibody for another, followed by anti-mouse and anti-rabbit secondary antibodies with green and red fluorophores, respectively.
-
Q5: What are the most important controls to include in my this compound immunofluorescence experiments?
A5: A well-controlled experiment is crucial for reliable data. Key controls include:
-
Vehicle Control: Treat a sample with the vehicle used to dissolve this compound to observe the baseline state.
-
Unstained Control: A sample that goes through the entire process without the addition of any antibodies to check for autofluorescence.[1]
-
Secondary Antibody-Only Control: A sample incubated only with the secondary antibody to check for its non-specific binding.[2]
-
Isotype Control: Incubating a sample with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.[1]
-
Positive and Negative Biological Controls: If available, use cell lines or tissues with known high (positive) and low/no (negative) expression of the target protein to validate antibody performance.[18]
-
-
Q6: How can I quantify the results of my immunofluorescence staining?
A6: Quantification of immunofluorescence images can provide valuable data on changes in protein expression or localization following this compound treatment. This typically involves using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure fluorescence intensity within defined regions of interest (e.g., whole cells, nuclei, or specific cellular compartments). It is essential to acquire all images for a given experiment under identical microscope settings (e.g., laser power, exposure time, gain) to ensure that comparisons between different treatment groups are valid.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. IF Troubleshooting | Proteintech Group [ptglab.com]
- 5. ibidi.com [ibidi.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. biotium.com [biotium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Autofluorescence [jacksonimmuno.com]
- 12. researchgate.net [researchgate.net]
- 13. arigobio.com [arigobio.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibidi.com [ibidi.com]
- 17. biotium.com [biotium.com]
- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 23. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Aβ Lowering Agents: Itanapraced vs. Semagacestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Itanapraced and Semagacestat, two investigational drugs that have been evaluated for their potential to lower amyloid-beta (Aβ) peptides, a key hallmark of Alzheimer's disease. The information presented is based on available preclinical and clinical data to assist researchers in understanding their distinct mechanisms and experimental outcomes.
At a Glance: Key Differences
| Feature | This compound (CHF5074) | Semagacestat (LY450139) |
| Mechanism of Action | γ-Secretase Modulator | γ-Secretase Inhibitor |
| Effect on Aβ | Selectively reduces Aβ42 production, increasing shorter, less amyloidogenic Aβ species. | Broadly inhibits the production of all Aβ peptides (Aβ40, Aβ42, Aβ38). |
| Notch Signaling | Minimal inhibition at concentrations that modulate Aβ42. | Inhibits Notch signaling, leading to mechanism-based side effects. |
| Clinical Development | Investigated in early clinical trials for mild cognitive impairment. | Development was terminated in Phase 3 clinical trials due to worsening of cognitive and functional abilities and safety concerns. |
Mechanism of Action
Both this compound and Semagacestat target γ-secretase, a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP). However, they do so through fundamentally different mechanisms.
Semagacestat acts as a pan-γ-secretase inhibitor. It blocks the active site of the enzyme, preventing the cleavage of APP and thus reducing the production of all Aβ isoforms. A significant drawback of this approach is that γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for normal cell signaling. Inhibition of Notch signaling by Semagacestat is believed to be responsible for the adverse effects observed in clinical trials.[1][2][3][4]
This compound , in contrast, is a γ-secretase modulator (GSM). Instead of blocking the enzyme, it is thought to allosterically modulate its activity. This results in a shift in the cleavage site of APP, leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ species like Aβ38.[4][5] This mechanism is designed to spare the processing of other γ-secretase substrates, such as Notch.
Quantitative Data on Aβ Lowering
The following table summarizes the in vitro potencies of this compound and Semagacestat in reducing Aβ levels. It is important to note that these values are from different studies and experimental conditions, so direct comparison should be made with caution.
| Compound | Assay System | Aβ Species | IC50 | Reference |
| This compound | Human neuroglioma cells (H4) expressing APPswe | Aβ42 | 3.6 µM | Imbimbo et al., 2009 |
| Aβ40 | 18.4 µM | Imbimbo et al., 2009 | ||
| Semagacestat | H4 human glioma cells overexpressing wild-type human APP | Aβ42 | 10.9 nM | Eli Lilly and Company, data on file |
| Aβ40 | 12.1 nM | Eli Lilly and Company, data on file | ||
| Aβ38 | 12.0 nM | Eli Lilly and Company, data on file | ||
| Murine cortical neurons expressing endogenous murine APP | Aβ40 | 111 nM | Eli Lilly and Company, data on file |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate this compound and Semagacestat.
Measurement of Aβ Levels in Cell Culture (ELISA)
This protocol describes a typical sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of Aβ40 and Aβ42 in cell culture supernatants.
1. Cell Culture and Treatment:
-
Human neuroglioma cells (H4) stably expressing the Swedish mutation of human APP (APPswe) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cells are seeded in 24-well plates and grown to approximately 80% confluency.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Semagacestat) or vehicle (e.g., 0.1% DMSO).
-
Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
2. Sample Collection and Preparation:
-
After incubation, the conditioned medium is collected from each well.
-
To remove cells and debris, the medium is centrifuged at 3,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is collected and stored at -80°C until analysis.
3. ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 (e.g., monoclonal antibody 2G3 for Aβ40 and 21F12 for Aβ42) and incubated overnight at 4°C.
-
The plate is washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
-
Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1-2 hours at room temperature.
-
The plate is washed again.
-
Cell culture supernatants and a standard curve of synthetic Aβ40 or Aβ42 peptides are added to the wells and incubated for 2 hours at room temperature or overnight at 4°C.
-
The plate is washed, and a biotinylated detection antibody that recognizes the N-terminus of Aβ (e.g., monoclonal antibody 6E10) is added to each well and incubated for 1-2 hours at room temperature.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour at room temperature.
-
The plate is washed for a final time, and a substrate solution (e.g., TMB) is added to each well.
-
The reaction is allowed to develop in the dark, and the color development is stopped by adding a stop solution (e.g., 2N H2SO4).
-
The optical density is measured at 450 nm using a microplate reader.
-
The concentration of Aβ in the samples is calculated by interpolating from the standard curve.[6]
In Vitro γ-Secretase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a cell-free assay to measure the direct inhibitory or modulatory effect of compounds on γ-secretase activity using HTRF technology.
1. Preparation of γ-Secretase Enzyme Source:
-
Membranes containing γ-secretase are prepared from a suitable source, such as CHO cells overexpressing APP or post-mortem human brain tissue.
-
Cells or tissue are homogenized in a hypotonic buffer containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and intact cells.
-
The supernatant is then ultracentrifuged to pellet the membranes.
-
The membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. HTRF Assay Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
The reaction mixture contains the membrane preparation (enzyme source), a specific substrate (e.g., a synthetic peptide corresponding to the C-terminal fragment of APP, C99, tagged with biotin), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate and incubated for a set time (e.g., 1-3 hours) at 37°C.
-
The reaction is stopped by the addition of a detection mix.
-
The detection mix contains a Europium cryptate-labeled antibody that recognizes the newly generated N-terminus of Aβ (the product of γ-secretase cleavage) and streptavidin-XL665, which binds to the biotin tag on the uncleaved substrate.
-
If the substrate is cleaved by γ-secretase, the Europium cryptate and XL665 are in close proximity, allowing for Förster resonance energy transfer (FRET).
-
The plate is incubated for 1-2 hours at room temperature to allow for antibody binding.
-
The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
The ratio of the emission at 665 nm to 620 nm is calculated and is proportional to the amount of Aβ produced.
-
The IC50 values are determined by plotting the HTRF ratio against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Clinical Outcomes and Future Perspectives
The clinical development of Semagacestat was halted during Phase 3 trials (the IDENTITY trials) due to a lack of efficacy and a worsening of cognitive and functional outcomes in patients receiving the drug compared to placebo.[1][2][3] Additionally, there were safety concerns, including an increased incidence of skin cancers and infections, which are thought to be related to the inhibition of Notch signaling.[1][2] The failure of Semagacestat highlighted the challenges of non-selective γ-secretase inhibition.
This compound, with its more selective mechanism of action as a γ-secretase modulator, was designed to avoid the safety issues associated with Notch inhibition. While early clinical studies in patients with mild cognitive impairment suggested that this compound was generally well-tolerated and showed some signals of target engagement, its development has not progressed to larger-scale pivotal trials.
The contrasting clinical trajectories of Semagacestat and this compound underscore the importance of target selectivity in the development of therapies for Alzheimer's disease. While the amyloid hypothesis remains a central focus of research, the experience with these agents has guided the field towards more nuanced approaches, such as γ-secretase modulation, that aim to specifically lower pathogenic Aβ species without disrupting essential cellular processes. Future research in this area will likely focus on developing even more refined modulators and exploring combination therapies that target multiple aspects of Alzheimer's disease pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semagacestat | ALZFORUM [alzforum.org]
- 4. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aβ measurement by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Itanapraced and Avagacestat in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two investigational drugs for Alzheimer's disease: Itanapraced (CHF5074) and Avagacestat (BMS-708163). Both agents target the gamma-secretase enzyme, a key player in the production of amyloid-beta (Aβ) peptides, but through different mechanisms, leading to distinct efficacy and safety profiles. This comparison is supported by preclinical and clinical data to inform research and development in the field.
Executive Summary
This compound and Avagacestat were developed to mitigate Alzheimer's disease pathology by modulating the production of Aβ peptides. Avagacestat, a direct gamma-secretase inhibitor, demonstrated potent reduction of Aβ levels in cerebrospinal fluid (CSF). However, its clinical development was halted due to a narrow therapeutic window, with higher doses leading to significant adverse effects, including cognitive worsening, likely due to the inhibition of Notch signaling. This compound, a gamma-secretase modulator with additional anti-inflammatory properties, has shown a more favorable safety profile in clinical trials. It demonstrated a reduction in neuroinflammatory markers and showed signals of cognitive benefit in patients with mild cognitive impairment (MCI), particularly in those carrying the APOE4 genetic variant. While direct head-to-head clinical trials are unavailable, this guide synthesizes existing data to facilitate a comparative assessment of their efficacy and underlying mechanisms.
Data Presentation: A Comparative Overview
The following tables summarize the key efficacy data for this compound and Avagacestat from preclinical and clinical studies.
Table 1: Preclinical Efficacy Data
| Parameter | This compound (CHF5074) | Avagacestat (BMS-708163) |
| Mechanism of Action | Gamma-Secretase Modulator, Microglial Modulator | Gamma-Secretase Inhibitor |
| Aβ42 Secretion (IC50) | 3.6 µM[1] | 0.27 nM[2] |
| Aβ40 Secretion (IC50) | 18.4 µM[1] | 0.30 nM[2] |
| Notch Inhibition (IC50) | >15 µM[1] | 58 nM[2] |
| Selectivity (Aβ vs. Notch) | Modulator, spares Notch at effective Aβ modulating concentrations | ~193-fold selectivity for Aβ over Notch[3] |
| In Vivo Efficacy (Animal Models) | Reduced brain plaque burden and microglial activation in Tg2576 mice.[1] Reversed memory deficits in transgenic AD mice.[4] | Reduced plasma, brain, and CSF Aβ levels in rats and dogs.[5] |
Table 2: Clinical Efficacy Data - Biomarkers
| Biomarker Endpoint | This compound (CHF5074) | Avagacestat (BMS-708163) |
| CSF Aβ42 | No significant change reported in a 12-week study in MCI patients.[6] | Dose-dependent, but not statistically significant reductions in a Phase 2 study in mild to moderate AD.[7] Marked decrease with 200 mg and 400 mg single doses in healthy volunteers. |
| CSF Aβ40 | Not reported in the 12-week MCI study. | 100 mg and 150 mg doses caused approximately 30% and 60% reductions, respectively, in healthy volunteers after 28 days. Marked decrease with 200 mg and 400 mg single doses in healthy volunteers. |
| CSF Neuroinflammatory Markers | Dose-dependent inverse relationship with sCD40L (p=0.037) and TNF-α (p=0.001) in MCI patients after 12 weeks.[6] | Not reported as a primary outcome. |
Table 3: Clinical Efficacy Data - Cognitive Outcomes
| Cognitive Endpoint | This compound (CHF5074) | Avagacestat (BMS-708163) |
| Mild Cognitive Impairment (MCI) | No significant differences in neuropsychological tests after 12 weeks, but a positive dose-response trend on executive function in APOE4 carriers.[6] A 76-week open-label extension showed sustained cognitive benefit in executive function and verbal memory.[8] | In a Phase 2 trial in prodromal AD (MCI), no significant treatment differences were observed in key clinical outcome measures.[9] |
| Mild to Moderate Alzheimer's Disease | Not extensively studied in this population. | Doses of 25 mg and 50 mg were well-tolerated but showed no cognitive benefit. Doses of 100 mg and 125 mg were poorly tolerated with trends for cognitive worsening on the ADAS-cog scale.[1][7] |
Experimental Protocols
This compound: Phase 2a Study in Mild Cognitive Impairment (NCT01303744 - Inferred from publications)
-
Study Design: A 12-week, double-blind, placebo-controlled, parallel-group, ascending dose study.[6]
-
Participants: 96 patients with Mild Cognitive Impairment (MCI).[6]
-
Intervention: Patients were allocated to receive ascending, titrated doses of this compound (200, 400, or 600 mg/day) or placebo.[6]
-
Key Assessments:
-
Safety and Tolerability: Monitored through vital signs, cardiac safety (ECG), and clinical laboratory parameters.[6]
-
Pharmacokinetics: Plasma and CSF concentrations of this compound were measured.[6]
-
Pharmacodynamics (Biomarkers): CSF levels of Aβ42, tau, phospho-tau181, sCD40L, and TNF-α were measured at the end of treatment. Plasma levels of sCD40L and TNF-α were also assessed.[6]
-
Cognitive Outcomes: A battery of neuropsychological tests was administered.[6]
-
-
Open-Label Extension: Following the 12-week double-blind phase, patients had the option to enter a 76-week open-label extension study, receiving the same dose of this compound they were originally assigned.[8]
Avagacestat: Phase 2 Study in Mild to Moderate Alzheimer's Disease (NCT00810147)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, global, multicenter trial.[3][7]
-
Participants: 209 outpatients with mild to moderate Alzheimer's disease.[3][7]
-
Intervention: Patients were randomized to receive daily oral doses of Avagacestat (25, 50, 100, or 125 mg) or placebo.[3][7]
-
Key Assessments:
-
Primary Outcome: Safety and tolerability of Avagacestat.[3][7]
-
Cognitive Outcomes: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[7]
-
Biomarkers: Exploratory analysis of CSF amyloid isoforms and tau.[7]
-
Safety: Monitoring of adverse events, including gastrointestinal and dermatologic effects, as well as MRI findings.[7]
-
Avagacestat: Phase 2 Study in Prodromal Alzheimer's Disease (NCT00890890)
-
Study Design: A randomized, placebo-controlled phase 2 clinical trial with a parallel, untreated, nonrandomized observational cohort. The study duration was a minimum of 104 weeks.[9][10]
-
Participants: 263 outpatients who met criteria for MCI and had CSF biomarker evidence of prodromal Alzheimer's disease.[9]
-
Intervention: Daily oral administration of Avagacestat (50 mg or 125 mg) or placebo.[9][11]
-
Key Assessments:
Mandatory Visualization
Signaling Pathways
Caption: this compound's dual mechanism of action.
Caption: Avagacestat's inhibition of γ-secretase.
Experimental Workflow
Caption: Generalized clinical trial workflow.
Conclusion
The comparison between this compound and Avagacestat highlights a critical juncture in the development of Alzheimer's disease therapeutics targeting gamma-secretase. Avagacestat's journey underscores the challenges of direct enzyme inhibition, where potent target engagement can lead to mechanism-based toxicities that limit clinical utility. The cognitive worsening observed at higher doses serves as a cautionary tale for this class of drugs.
In contrast, this compound's profile as a gamma-secretase modulator with additional anti-inflammatory effects presents a potentially more nuanced and safer approach. By modulating rather than inhibiting the enzyme, it may spare critical signaling pathways like Notch. Furthermore, its ability to reduce neuroinflammatory markers addresses another key pathological cascade in Alzheimer's disease. While the cognitive data for this compound is not as extensive or from as large-scale trials as for Avagacestat, the positive signals in MCI patients, particularly APOE4 carriers, and its favorable safety profile warrant further investigation.
For researchers and drug developers, the divergent paths of these two compounds emphasize the importance of selectivity and a multi-faceted approach to treating complex neurodegenerative diseases. Future research should focus on understanding the long-term cognitive and biomarker effects of gamma-secretase modulators like this compound and identifying patient populations most likely to benefit from such targeted therapies.
References
- 1. medscape.com [medscape.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anavex.com [anavex.com]
- 6. Related Videos - Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial [visualize.jove.com]
- 7. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
Validating Itanapraced's Effect on Amyloid Plaque Burden: A Comparative Guide
This guide provides a detailed comparison of Itanapraced with other therapeutic alternatives aimed at reducing amyloid plaque burden, a key pathological hallmark of Alzheimer's disease. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and the Amyloid Hypothesis
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles.[1] The amyloid hypothesis posits that the aggregation of Aβ peptides, particularly Aβ42, is a primary event in the pathogenesis of AD.[2] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3][4]
This compound (formerly known as CHF5074) is an investigational drug that has been studied for its potential to modify the course of Alzheimer's disease. It is described as a γ-secretase modulator and a non-steroidal anti-inflammatory derivative.[5] Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to toxicity by affecting other signaling pathways like Notch, γ-secretase modulators are designed to allosterically modify the enzyme's activity.[3] This modulation shifts the cleavage of APP to produce shorter, less aggregation-prone Aβ peptides, thereby reducing the formation of toxic Aβ42 oligomers and plaques.[6]
Mechanism of Action: The APP Processing Pathway
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway : In the predominant pathway, APP is cleaved by α-secretase within the Aβ domain.[2][7] This cleavage precludes the formation of the full-length Aβ peptide and releases a soluble, neuroprotective fragment known as sAPPα.[2][8] Subsequent cleavage of the remaining membrane-bound fragment by γ-secretase releases a non-toxic peptide.[9] Members of the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM10 and ADAM17, have been identified as α-secretases.[7][10]
-
Amyloidogenic Pathway : In this alternative pathway, APP is first cleaved by β-secretase (BACE1), generating a soluble fragment (sAPPβ) and a membrane-tethered C-terminal fragment, C99.[11] The γ-secretase complex then cleaves C99 at various positions to release Aβ peptides of different lengths, most commonly Aβ40 and the more pathogenic Aβ42.[11] this compound acts at this final step, modulating the γ-secretase cleavage to favor the production of shorter Aβ species over Aβ42.
The following diagram illustrates the APP processing pathways and the point of intervention for this compound.
Figure 1. APP processing pathways and this compound's mechanism.
Comparative Analysis of Amyloid-Targeting Therapies
This compound represents one of several strategies aimed at reducing amyloid plaque burden. Below is a comparison with other major approaches.
| Therapeutic Strategy | Mechanism of Action | Example Drugs | Advantages | Disadvantages |
| γ-Secretase Modulators | Allosterically modulate γ-secretase to favor production of shorter, less amyloidogenic Aβ peptides. | This compound , other investigational GSMs | Potentially avoids toxicities associated with γ-secretase inhibitors by not blocking Notch signaling.[3] Oral administration. | Efficacy in significantly clearing existing plaques is still under investigation. |
| Monoclonal Antibodies | Bind to Aβ monomers, oligomers, or plaques to promote their clearance by the immune system. | Lecanemab, Donanemab, Aducanumab | Have demonstrated significant reduction in amyloid plaque burden in clinical trials.[12] | Intravenous administration; risk of Amyloid-Related Imaging Abnormalities (ARIA). |
| β-Secretase (BACE1) Inhibitors | Block the first enzymatic step in the amyloidogenic pathway, reducing the overall production of Aβ peptides. | Verubecestat, Lanabecestat (trials discontinued) | Directly targets Aβ production. Oral administration. | Lack of clinical efficacy and potential cognitive worsening led to discontinuation of major trials.[11] |
| α-Secretase Activators | Enhance the activity of α-secretase to promote the non-amyloidogenic processing of APP. | Etazolate, Bryostatin-1 (investigational) | Promotes a neuroprotective pathway and reduces the substrate available for the amyloidogenic pathway.[8] | Broad-spectrum activators may have off-target effects. |
| Metabolism-Targeting Drugs | Improve brain glucose and lipid metabolism, which may indirectly impact neurodegenerative triggers including amyloid plaque burden. | T3D-959 (investigational)[13] | Addresses metabolic dysfunction, a core aspect of AD. Oral administration.[13] | The direct and quantitative impact on plaque reduction is an area of ongoing research. |
Quantitative Data on Amyloid Plaque Reduction
The following table summarizes preclinical and clinical data on the effect of this compound and comparator drugs on amyloid plaque burden.
| Drug/Compound | Study Type | Model/Patient Population | Key Quantitative Finding | Reference |
| This compound | Preclinical | Aged Tg2576 transgenic mice | Reduced total brain Aβ42 and Aβ40 levels and brain plaque burden after 17 weeks of oral administration.[5] | [5] |
| Lecanemab | Phase 2 Clinical Trial | Early symptomatic Alzheimer's disease patients | Demonstrated dose- and time-dependent clearance of amyloid plaques over an 18-month trial period. | [12] |
| Gantenerumab | Phase 3 Clinical Trial | Alzheimer's disease patients | Showed a significant reduction in amyloid burden as measured by amyloid PET.[12] | [12] |
| Novel GSM | Preclinical | Mice, rats, and macaques | Repeated low doses eliminated Aβ42 production in rodents and reduced Aβ42 levels by up to 70% in macaques.[3] | [3] |
| ADAM10 Overexpression | Preclinical | APP transgenic mouse model | Reduced levels of Aβ, prevented its deposition in plaques, and improved cognitive deficits. | [2] |
Experimental Protocols
The validation of amyloid-reducing therapies relies on robust experimental designs in both preclinical and clinical settings.
Preclinical Assessment in Transgenic Mouse Models
-
Objective: To determine the effect of a therapeutic agent on brain Aβ levels and plaque burden in an animal model of Alzheimer's disease.
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPSwe), are commonly used. These mice develop age-dependent Aβ plaques.[5]
-
Drug Administration: this compound, for example, was administered orally at a concentration of 375 ppm in the diet for 17 weeks.[5]
-
Tissue Processing: Following the treatment period, mice are euthanized, and their brains are harvested. One hemisphere may be frozen for biochemical analysis (e.g., ELISA to measure Aβ40 and Aβ42 levels), while the other is fixed for immunohistochemistry.
-
Plaque Burden Quantification: Brain sections are stained with specific dyes that bind to amyloid plaques, such as Thioflavin S (for dense-core plaques) or with antibodies against Aβ.[14] Digital images of the stained sections are captured using microscopy. The amyloid plaque burden is then quantified using image analysis software, calculated as the percentage of the total area of the cortex or hippocampus occupied by plaques.[14]
The workflow for such a preclinical study is outlined below.
References
- 1. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 2. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Drug Prevents Amyloid Plaques, a Hallmark of Alzheimer’s Disease [health.ucsd.edu]
- 4. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs for the Prevention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at alpha-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Alpha secretase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 12. Understanding the impact of amyloid beta targeted therapies on biomarkers and clinical endpoints in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Way to Reduce Alzheimer's Amyloid Plaque Burden, Phase 2 Clinical Trial Results of T3D-959 to be Presented by T3D Therapeutics at AAIC - BioSpace [biospace.com]
- 14. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Itanapraced's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Itanapraced's mechanism of action with alternative therapeutic strategies for Alzheimer's disease. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a comprehensive cross-validation of this compound's performance and potential.
This compound (also known as CHF5074) is an orally active γ-secretase modulator designed to specifically reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key pathological hallmark of Alzheimer's disease.[1][2][3] Unlike broad-spectrum γ-secretase inhibitors, this compound selectively modulates the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides.[1] This guide compares this compound with other therapeutic modalities, including γ-secretase inhibitors, anti-amyloid antibodies, and agents targeting tau pathology, neuroinflammation, and synaptic plasticity.
Quantitative Comparison of Therapeutic Agents
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their primary mechanism of action and clinical or preclinical outcomes.
Table 1: In Vitro Potency of γ-Secretase Modulators and Inhibitors
| Compound | Target | Aβ42 Inhibition (IC50) | Aβ40 Inhibition (IC50) | Notch Inhibition |
| This compound (CHF5074) | γ-Secretase Modulator | 3.6 µM[1][3] | 18.4 µM[1][3] | Minimal at therapeutic concentrations |
| Semagacestat | γ-Secretase Inhibitor | Potent (specific IC50 not readily available in public domain) | Potent (specific IC50 not readily available in public domain) | Yes |
| Avagacestat | γ-Secretase Inhibitor | Potent (specific IC50 not readily available in public domain) | Potent (specific IC50 not readily available in public domain) | Selective for APP over Notch (190-fold)[4] |
Table 2: Clinical Efficacy of Anti-Amyloid and Other Therapies
| Drug | Therapeutic Class | Primary Clinical Endpoint | Cognitive Decline Reduction | Amyloid Plaque Reduction |
| Lecanemab | Anti-Aβ Protofibril Antibody | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 27% slowing of decline at 18 months[5][6][7][8] | Significant reduction; 68% of patients achieved amyloid clearance at 18 months[5] |
| Donanemab | Anti-Aβ Plaque Antibody | Integrated Alzheimer's Disease Rating Scale (iADRS) | 35% slowing of decline at 18 months[9][10] | Significant reduction; 37.9% achieved amyloid clearance at 6 months[9][11] |
| Semagacestat | γ-Secretase Inhibitor | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Worsened cognitive and functional ability compared to placebo[12][13][14][15] | N/A (Trial halted) |
| Avagacestat | γ-Secretase Inhibitor | Safety and Tolerability | No significant cognitive benefit; trends for worsening at higher doses[16][17][18][19] | Dose-dependent but not statistically significant reductions in CSF Aβ[17] |
| LM11A-31 | p75 Neurotrophin Receptor Modulator | Safety and Tolerability | No significant difference in cognitive performance | Lower levels of CSF Aβ and tau[20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of γ-secretase modulators are provided below.
Cell-Based Amyloid-Beta (Aβ) Secretion Assay
This assay is crucial for determining a compound's effect on the production and secretion of Aβ peptides.
Objective: To quantify the levels of secreted Aβ40 and Aβ42 in the conditioned media of cells expressing amyloid precursor protein (APP).
Materials:
-
Human neuroglioma cells (H4) stably expressing Swedish mutant APP (H4-APPsw) or other suitable cell lines (e.g., HEK293 expressing APP).
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Aβ40 and Aβ42 enzyme-linked immunosorbent assay (ELISA) kits.
-
Cell lysis buffer and protein assay kit (e.g., BCA).
Procedure:
-
Cell Plating: Plate H4-APPsw cells in 24-well plates at a density that allows for sub-confluency at the end of the experiment.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Conditioned Media Collection: After incubation, collect the conditioned media from each well.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Determine the total protein concentration of the cell lysates to normalize the Aβ secretion data.
-
ELISA Analysis: Perform ELISA for Aβ40 and Aβ42 on the collected conditioned media according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of Aβ40 and Aβ42 in each sample. Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate. Determine the IC50 values for the inhibition of Aβ40 and Aβ42 secretion for each test compound.
In Vitro γ-Secretase Activity Assay
This cell-free assay directly measures the enzymatic activity of γ-secretase.
Objective: To assess the direct inhibitory or modulatory effect of a compound on the cleavage of a γ-secretase substrate.
Materials:
-
Source of active γ-secretase (e.g., isolated cell membranes from cells overexpressing γ-secretase components).
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP transmembrane domain flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., containing detergents like CHAPSO to solubilize the enzyme complex).
-
Test compounds dissolved in a suitable solvent.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a microplate, combine the γ-secretase-containing membranes, assay buffer, and various concentrations of the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 37°C to allow the compound to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value for the inhibition of γ-secretase activity.
Notch Signaling Assay
This assay is critical for evaluating the selectivity of γ-secretase modulators and inhibitors, as inhibition of Notch signaling can lead to toxicity.
Objective: To determine the effect of a compound on the γ-secretase-mediated cleavage of Notch, which leads to the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.
Materials:
-
Cells expressing a Notch receptor construct (e.g., HEK293 cells transfected with a constitutively active form of Notch or a reporter construct).
-
Luciferase reporter gene construct driven by a promoter containing binding sites for the NICD-responsive transcription factor CSL.
-
Cell culture medium and transfection reagents.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Transfection: Co-transfect cells with the Notch receptor construct and the luciferase reporter construct.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for Notch processing and luciferase expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Determine the IC50 value for the inhibition of Notch signaling.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the mechanism of action of this compound and its alternatives.
Caption: this compound's mechanism of action.
Caption: Inhibition vs. Modulation of γ-Secretase.
Caption: Aβ Secretion Assay Workflow.
This guide provides a foundational comparison of this compound with other Alzheimer's disease therapeutic strategies. The provided data and protocols are intended to aid researchers in the cross-validation of this compound's mechanism and in the design of future experiments. The distinct advantage of γ-secretase modulation over inhibition, particularly concerning the sparing of Notch signaling, positions this compound as a promising candidate for further investigation. However, the clinical success of anti-amyloid antibodies highlights the importance of robust amyloid clearance, a benchmark against which all emerging therapies will be measured.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. glpbio.com [glpbio.com]
- 4. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lecanemab, the New Alzheimer’s Treatment: 3 Things To Know | News | Yale Medicine [yalemedicine.org]
- 7. ccjm.org [ccjm.org]
- 8. Lecanemab Reduced Cognitive Decline in Early Alzheimer Disease in Confirmatory Trial - - Practical Neurology [practicalneurology.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Targeting Amyloid Pathology in Early Alzheimer’s: The Promise of Donanemab-Azbt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lilly's Donanemab, will it be the light at the end of the tunnel? [the-innovation.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Semagacestat - Wikipedia [en.wikipedia.org]
- 14. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pmlive.com [pmlive.com]
- 20. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
Itanapraced: A Selective Modulator of γ-Secretase for Alzheimer's Disease Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Itanapraced (formerly known as CHF5074) is a novel small molecule that has garnered significant interest in the field of Alzheimer's disease research. Classified as a γ-secretase modulator (GSM), it offers a nuanced approach to targeting the amyloid cascade, a central pathological hallmark of the disease. Unlike broad-spectrum γ-secretase inhibitors, this compound is designed to allosterically modulate the enzyme's activity, leading to a preferential reduction in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) while largely sparing the processing of other essential substrates. This guide provides a comprehensive comparison of this compound's selectivity for γ-secretase over other key proteases, supported by available experimental data and detailed methodologies.
Quantitative Comparison of this compound's Protease Selectivity
The selectivity of a pharmacological agent is a critical determinant of its therapeutic window and potential for adverse effects. The following table summarizes the available quantitative data on the inhibitory or modulatory activity of this compound against γ-secretase and other relevant proteases.
| Target Protease/Substrate | Enzyme Class | This compound (CHF5074) IC50/Activity | Rationale for Comparison |
| γ-Secretase (Aβ42 secretion) | Aspartyl Protease | 3.6 µM [1] | Primary therapeutic target for reducing amyloidogenic Aβ peptides. |
| γ-Secretase (Aβ40 secretion) | Aspartyl Protease | 18.4 µM [1] | Demonstrates preferential modulation of Aβ42 over Aβ40 production. |
| γ-Secretase (Notch processing) | Aspartyl Protease | Inhibition at >15 µM [1] | Key off-target substrate of γ-secretase; sparing Notch signaling is crucial for safety. |
| Cyclooxygenase-1 (COX-1) | Cyclooxygenase | >100 µM | Assesses off-target effects on inflammatory pathways, given its origin as a non-steroidal anti-inflammatory drug (NSAID) derivative. |
| Cyclooxygenase-2 (COX-2) | Cyclooxygenase | >100 µM | Further evaluates selectivity against common off-target inflammatory enzymes. |
| α-Secretase (e.g., ADAM10) | Metalloprotease | Data not publicly available | A key enzyme in the non-amyloidogenic processing of Amyloid Precursor Protein (APP). Lack of inhibition is expected for a selective GSM. |
| β-Secretase (BACE1) | Aspartyl Protease | Data not publicly available | The initial enzyme in the amyloidogenic pathway. Lack of inhibition is a key feature of GSMs. |
Note: While specific IC50 values for this compound against α-secretase and β-secretase are not readily found in publicly available literature, the established mechanism of action for γ-secretase modulators as a class suggests a lack of direct inhibitory activity against these proteases. Their modulatory effect is specific to the γ-secretase complex.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
References
Assessing the Therapeutic Window of Itanapraced Versus Other Gamma-Secretase Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of gamma-secretase (γ-secretase) activity presents a promising therapeutic strategy for Alzheimer's disease by selectively reducing the production of the toxic amyloid-beta 42 (Aβ42) peptide. This guide provides a comparative analysis of Itanapraced against other notable gamma-secretase modulators (GSMs), focusing on their therapeutic window—a critical measure of a drug's efficacy versus its potential for adverse effects. This objective comparison is supported by available preclinical data to aid researchers in navigating the landscape of GSM drug development.
Comparative Analysis of GSM Potency and Selectivity
The therapeutic efficacy of a GSM is determined by its potency in reducing Aβ42 levels, while its safety is largely dictated by its selectivity, particularly its minimal impact on the cleavage of other γ-secretase substrates like Notch. The Notch signaling pathway is crucial for various cellular processes, and its inhibition can lead to significant side effects. A wider therapeutic window, indicated by a larger ratio of Notch inhibition IC50 to Aβ42 reduction IC50, is a key characteristic of a promising GSM candidate.
| Compound | Aβ42 Reduction IC50 | Aβ40 Reduction IC50 | Notch Inhibition IC50 | Therapeutic Index (Notch IC50 / Aβ42 IC50) |
| This compound (CHF5074) | 3.6 µM[1] | 18.4 µM[1] | > 100 µM (inferred)[2] | > 27.8 |
| BPN-15606 | 7 nM[3] | 17 nM[3] | > 25 µM[3] | > 3571 |
| JNJ-40418677 | ~200 nM[4] | > 10 µM[4] | > 10 µM[4][5] | > 50 |
| E2012 | 0.16 µM[5] | Not Reported | Not affected[1][5] | Not applicable (no inhibition observed) |
Note: The therapeutic index provides an estimate of the safety margin of the compound. A higher therapeutic index is desirable. For this compound, the Notch IC50 is inferred from studies showing no COX-1/2 inhibition up to 100 µM and a lack of reported Notch-mediated toxicity in preclinical models. For E2012, a specific IC50 for Notch inhibition was not provided as studies state it does not affect Notch processing.
Experimental Methodologies
In Vitro Gamma-Secretase Activity Assay (Aβ Quantification)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSMs on the production of Aβ42 and Aβ40.
Protocol Outline:
-
Cell Culture: Human neuroglioma cells (H4) or other suitable cell lines stably overexpressing human amyloid precursor protein (APP), often with a familial Alzheimer's disease mutation (e.g., Swedish mutation), are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test GSM (e.g., this compound, BPN-15606, JNJ-40418677) or vehicle control (DMSO) for a specified period (typically 24-48 hours).
-
Sample Collection: The cell culture supernatant, containing secreted Aβ peptides, is collected.
-
Aβ Quantification (ELISA): The concentrations of Aβ42 and Aβ40 in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[6][7][8][9] These kits typically involve the following steps:
-
A capture antibody specific for the C-terminus of Aβ42 or Aβ40 is coated onto a microplate.
-
The collected supernatant (sample) and a series of standard Aβ peptides of known concentrations are added to the wells.
-
A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), that recognizes a different epitope on the Aβ peptide is added.
-
A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
The signal intensity is measured using a plate reader and is proportional to the amount of Aβ present.
-
-
Data Analysis: The Aβ concentrations are plotted against the log of the GSM concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the GSM that inhibits 50% of the Aβ production compared to the vehicle-treated control.
Notch Signaling Assay (Luciferase Reporter Assay)
Objective: To assess the off-target effect of GSMs on the Notch signaling pathway by measuring the activity of a Notch-responsive reporter gene.
Protocol Outline:
-
Cell Line: A stable cell line, typically HEK293 cells, is engineered to co-express:
-
Compound Treatment: The engineered cells are treated with a range of concentrations of the test GSM or a known γ-secretase inhibitor (GSI) as a positive control (e.g., DAPT) for 24-48 hours.
-
Cell Lysis: The cells are lysed to release the intracellular components, including the luciferase enzyme.
-
Luciferase Activity Measurement: A luciferase substrate (e.g., luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of the substrate, producing light.
-
Data Analysis: The luminescence is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the Notch signaling pathway. The IC50 value is determined by plotting the luciferase activity against the log of the compound concentration.[12][13]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway, experimental workflow, and the principle of the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Real-time imaging of notch activation with a luciferase complementation-based reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. eaglebio.com [eaglebio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arigobio.com [arigobio.com]
- 10. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 12. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of gamma-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Neuroprotective Findings of Itanapraced: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Itanapraced (also known as CHF5074) with alternative therapeutic strategies for neurodegenerative diseases, primarily focusing on Alzheimer's disease. The information presented is based on published preclinical and clinical findings, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy and Mechanism of Action
This compound is a γ-secretase modulator designed to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key pathological hallmark of Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to side effects due to the inhibition of other necessary signaling pathways (e.g., Notch), modulators aim to shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less toxic Aβ peptides.[1]
Preclinical Data Summary
In preclinical studies, this compound has demonstrated significant neuroprotective effects in transgenic mouse models of Alzheimer's disease. Chronic treatment has been shown to reduce brain Aβ plaque burden, mitigate associated neuroinflammation, and improve cognitive deficits.
| Parameter | This compound (CHF5074) | Ibuprofen (Comparator) | Alternative: EVP-0015962 | Alternative: Semagacestat (γ-secretase inhibitor) | Alternative: Avagacestat (γ-secretase inhibitor) |
| Aβ42 Reduction (in vitro) | IC50: 3.6 µM | - | IC50: 67 nM | Potent inhibitor | Potent inhibitor |
| Aβ Plaque Area Reduction (Cortex) | Significant reduction (p=0.003) | No significant reduction | Reduced Aβ aggregates | - | - |
| Aβ Plaque Area Reduction (Hippocampus) | Significant reduction (p=0.004) | No significant reduction | Reduced Aβ aggregates | - | - |
| Aβ Plaque Number Reduction (Cortex) | Significant reduction (p=0.022) | - | - | - | - |
| Aβ Plaque Number Reduction (Hippocampus) | Significant reduction (p=0.005) | - | - | - | - |
| Microglia Reduction (Cortex) | Significant reduction (p=0.008) | Significant reduction | Reduced inflammatory markers | - | - |
| Microglia Reduction (Hippocampus) | Significant reduction (p=0.002) | Significant reduction | Reduced inflammatory markers | - | - |
| Neuroprotection (in vitro LDH assay) | 75% reduction in LDH release at 10 µM | - | - | - | - |
| Cognitive Improvement (Preclinical) | Attenuated spatial memory deficit | No significant improvement | Attenuated memory deficits | - | - |
Clinical Data Summary
Clinical trials of this compound in patients with Mild Cognitive Impairment (MCI) have shown mixed but promising results, particularly regarding biomarkers of neuroinflammation and cognitive function in specific patient populations. In contrast, clinical trials for γ-secretase inhibitors like Semagacestat and Avagacestat were halted due to a lack of efficacy and, in some cases, worsening of cognitive function.[3][4][5]
| Parameter | This compound (CHF5074) | Alternative: Semagacestat | Alternative: Avagacestat |
| Primary Indication | Mild Cognitive Impairment (MCI) | Alzheimer's Disease | Mild to Moderate Alzheimer's Disease |
| Key Clinical Finding | No significant overall cognitive improvement in a 12-week study, but a positive trend in executive function for APOE4 carriers.[3] Significant improvement in executive function and verbal memory in APOE4 carriers in a 64-week open-label extension.[6] | Did not slow disease progression; associated with worsening cognition.[3][4] | Did not demonstrate efficacy; associated with adverse effects and trends for cognitive worsening at higher doses.[5] |
| Biomarker Effects | Dose-dependent reduction in CSF neuroinflammatory markers (sCD40L and TNF-α).[3] | - | - |
| Clinical Trial Status | Phase 2 completed. | Development halted.[4] | Development halted. |
Experimental Protocols
Morris Water Maze for Spatial Memory Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol generally involves the following steps:
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.
-
Procedure:
-
Mice are placed in the pool from different starting positions.
-
The time taken (escape latency) and the path length to find the hidden platform are recorded.
-
This is repeated for several trials over multiple days (acquisition phase).
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Key metrics include escape latency, path length, swimming speed, and time spent in the target quadrant during the probe trial.
Lactate Dehydrogenase (LDH) Assay for Neuroprotection
The LDH assay is a common method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color produced is proportional to the amount of LDH released.
-
Procedure:
-
Neuronal cells are cultured and exposed to a neurotoxic insult (e.g., glutamate, Aβ oligomers) with or without the neuroprotective compound being tested.
-
After the incubation period, a sample of the cell culture supernatant is collected.
-
The supernatant is incubated with the LDH assay reagent mixture containing lactate, NAD+, and the tetrazolium salt.
-
The absorbance of the resulting formazan is measured using a spectrophotometer (typically at 490 nm).
-
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated samples to that of control (untreated) cells and a positive control (cells lysed to release maximum LDH). Neuroprotection is indicated by a reduction in LDH release in the presence of the test compound.
Immunohistochemistry for Amyloid-β Plaque Quantification
Immunohistochemistry is used to visualize and quantify Aβ plaques in brain tissue sections.
-
Procedure:
-
Brain tissue from transgenic or control animals is fixed, sectioned, and mounted on microscope slides.
-
The tissue sections are incubated with a primary antibody that specifically binds to Aβ.
-
A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a colored precipitate at the location of the Aβ plaques.
-
The sections are then counterstained to visualize cell nuclei.
-
-
Data Analysis:
-
Images of the stained brain sections (e.g., cortex and hippocampus) are captured using a microscope.
-
Image analysis software is used to quantify the plaque burden, which can be expressed as the percentage of the total area occupied by plaques or as the number of plaques per unit area.
-
Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for an in vitro neuroprotection assay.
References
- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
A Comparative Meta-analysis of γ-Secretase Modulators in Clinical Trials for Alzheimer's Disease, Featuring Itanapraced
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of clinical trial data for γ-secretase modulators (GSMs), with a specific focus on itanapraced (formerly CHF5074). The information is intended to offer an objective comparison of the performance of these compounds, supported by available experimental data, to inform ongoing research and drug development efforts in the field of Alzheimer's disease (AD).
Introduction to γ-Secretase Modulators
γ-secretase is a multi-protein complex crucial in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides of varying lengths. The accumulation of the longer, more aggregation-prone Aβ42 peptide is a key pathological hallmark of AD. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities by interfering with the processing of other substrates like Notch, GSMs allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of Aβ42. This approach offers a potentially safer therapeutic strategy for lowering the amyloidogenic burden in AD.
This compound (CHF5074): A Profile
This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that acts as a γ-secretase modulator. Preclinical studies have demonstrated its ability to reduce Aβ42 and Aβ40 secretion with IC50 values of 3.6 μM and 18.4 μM, respectively[1]. In transgenic mouse models of AD, chronic treatment with this compound has been shown to significantly reduce the area occupied by amyloid plaques in the cortex and hippocampus and to attenuate spatial memory deficits[2][3].
Comparative Analysis of Clinical Trial Data
This section presents a summary of the available quantitative data from clinical trials of this compound and other notable γ-secretase modulators and inhibitors.
Table 1: Preclinical and In Vitro Data of Selected γ-Secretase Modulators
| Compound | Target | IC50 (Aβ42) | IC50 (Aβ40) | Key Preclinical Findings |
| This compound (CHF5074) | γ-Secretase Modulator | 3.6 μM | 18.4 μM | Reduced plaque burden and improved spatial memory in hAPP transgenic mice. |
| BMS-932481 | γ-Secretase Modulator | Not specified | Not specified | Robust reductions of Aβ42 and Aβ40 in plasma, brain, and CSF of mice and rats. |
| NGP 555 | γ-Secretase Modulator | Not specified | Not specified | Shifts Aβ production to shorter forms; beneficial effects on amyloid biomarkers, pathology, and cognition in preclinical models. |
Table 2: Clinical Trial Efficacy Data - Biomarker Changes
| Compound | Trial Phase | Dose | Change in CSF Aβ42 | Change in CSF Aβ40 | Change in Plasma Aβ42 | Change in Plasma Aβ40 | Key Biomarker Findings |
| This compound (CHF5074) | Phase 2 | 200, 400, 600 mg/day | Not specified | Not specified | Not specified | Not specified | Dose-dependent decrease in CSF sCD40L (p=0.037) and TNF-α (p=0.001); Plasma sCD40L significantly lower in 600 mg/day group (p=0.010)[4][5]. |
| Semagacestat (GSI) | Phase 3 | 100, 140 mg | No significant change | No significant change | Significant reduction | Not specified | No significant effect on CSF Aβ levels[6][7]. |
| Avagacestat (GSI) | Phase 2 | 25, 50, 100, 125 mg/day | Dose-dependent, not statistically significant reductions | Not specified | Up to 70-75% reduction from baseline | Not specified | Biphasic effect on plasma Aβ(1-40)[8][9][10]. |
| BMS-932481 (GSM) | Phase 1 | 10-1200 mg (single), 50-200 mg (multiple) | Dose-dependent decrease | Dose-dependent decrease | Reductions observed | Reductions observed | Decreased CSF Aβ39, Aβ40, and Aβ42, with an increase in Aβ37 and Aβ38[11][12][13]. |
| NGP 555 (GSM) | Phase 1b | 100, 200, 400 mg | Favorable change in Aβ37/Aβ42 ratio (51% at 400mg) | Not specified | Not specified | Not specified | Increased ratio of Aβ37 and Aβ38 to Aβ42 in CSF[14][15][16]. |
Table 3: Clinical Trial Efficacy Data - Cognitive and Functional Outcomes
| Compound | Trial Phase | Primary Endpoint(s) | Results |
| This compound (CHF5074) | Phase 2 | Safety, tolerability, pharmacokinetics, pharmacodynamics | No significant differences in neuropsychological tests; positive trend on executive function in APOE4 carriers[4][5]. |
| Semagacestat (GSI) | Phase 3 | ADAS-Cog, ADCS-ADL | Worsening of cognition and activities of daily living compared to placebo[6][7][17][18][19]. |
| Tarenflurbil (GSM) | Phase 3 | ADAS-Cog, ADCS-ADL | No beneficial effect on co-primary outcomes[20][21][22][23]. |
| Avagacestat (GSI) | Phase 2 | Safety and tolerability | Trends for cognitive worsening at higher doses (100 mg and 125 mg)[1][10]. |
Table 4: Safety and Tolerability of Selected γ-Secretase Modulators and Inhibitors
| Compound | Most Common Adverse Events | Reason for Discontinuation/Concerns |
| This compound (CHF5074) | Diarrhea, dizziness, back pain[4]. | Generally well-tolerated in a 12-week study[4]. |
| Semagacestat (GSI) | Skin cancer, infections, weight loss[19]. | Worsened cognition and function, leading to trial termination[17][18][19]. |
| Tarenflurbil (GSM) | Dizziness, anemia, infections[20][21]. | Lack of efficacy[20][21][22][23]. |
| Avagacestat (GSI) | Gastrointestinal events, rash, pruritus, nonmelanoma skin cancer[1][10][24]. | Poorly tolerated at higher doses with trends for cognitive worsening[1][10]. |
| BMS-932481 (GSM) | Elevations in liver enzymes (ALT)[11][25]. | Liver toxicity at higher doses halted further development[11][25]. |
| NGP 555 (GSM) | Nausea, headache, difficulty sleeping[15]. | Well-tolerated in Phase 1 studies[14][15]. |
Experimental Protocols
Measurement of Aβ Levels in Cerebrospinal Fluid (CSF)
The quantification of Aβ peptides (Aβ40 and Aβ42) in CSF is a critical biomarker for assessing the pharmacological effect of γ-secretase modulators. The standard procedure involves the following steps:
-
CSF Collection: CSF is typically collected via lumbar puncture in the morning after an overnight fast. Samples are collected into polypropylene tubes to minimize peptide adhesion.
-
Sample Processing: Within 4 hours of collection, the CSF is centrifuged at approximately 2000 x g for 10 minutes at 4°C to remove cells and other debris.
-
Storage: The supernatant is then aliquoted into polypropylene tubes and stored at -80°C until analysis.
-
Quantification: Aβ levels are most commonly measured using sandwich enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays (e.g., Meso Scale Discovery). These assays utilize specific monoclonal antibodies for the capture and detection of different Aβ species.
Cognitive and Functional Assessment
The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is a widely used tool to assess the severity of cognitive impairment in Alzheimer's disease clinical trials.
-
Administration: The ADAS-Cog is administered by a trained and certified rater. It consists of 11 tasks that evaluate memory, language, and praxis.
-
Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment. The standard administration and scoring procedures are detailed in the ADAS-Cog manual.
-
Tasks include: Word Recall, Naming Objects and Fingers, Commands, Constructional Praxis, Ideational Praxis, Orientation, Word Recognition, and Language.
Visualizations
Signaling Pathway of γ-Secretase in APP Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for a Typical γ-Secretase Modulator Clinical Trial
Caption: Generalized workflow of a clinical trial for a γ-secretase modulator.
Conclusion
The development of γ-secretase modulators represents a nuanced and potentially safer approach to targeting the amyloid cascade in Alzheimer's disease compared to direct inhibition of the enzyme. The clinical trial data for this compound, while not demonstrating significant cognitive improvement in a broad MCI population, did show engagement with neuroinflammatory biomarkers. This, coupled with its favorable safety profile in early studies, suggests that further investigation, perhaps in more targeted patient populations such as APOE4 carriers, may be warranted.
The broader landscape of GSMs and GSIs has been challenging, with several high-profile trial failures. The reasons for these failures are likely multifactorial, including issues with target engagement at safe doses, off-target effects, and the advanced stage of the disease in the trial populations. The data from compounds like BMS-932481 and NGP 555, which demonstrated clear modulation of Aβ species in CSF, provide valuable proof-of-concept for the GSM mechanism in humans. However, safety issues, such as the liver toxicity seen with BMS-932481, remain a critical hurdle.
Future research in this area will benefit from a continued focus on developing GSMs with improved safety profiles and better brain penetrance. Furthermore, the use of sensitive biomarkers to guide dose selection and confirm target engagement early in clinical development will be crucial for the success of the next generation of γ-secretase modulators.
References
- 1. medscape.com [medscape.com]
- 2. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Preclinical Evaluation of the Bicyclic Pyrimidine γ-Secretase Modulator BMS-932481 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The γ-Secretase Modulator, BMS-932481, Modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NeuroGenetic reports positive results from Phase I trials of NGP 555 to treat Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Eli Lilly and Company Says Alzheimer Patients Didn't Improve - BioSpace [biospace.com]
- 19. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genomes2people.org [genomes2people.org]
- 22. researchgate.net [researchgate.net]
- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 24. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rupress.org [rupress.org]
Safety Operating Guide
Proper Disposal of Itanapraced: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Itanapraced, a γ-secretase modulator used in Alzheimer's disease research, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the disposal of research chemicals provide a clear framework for safe handling and waste management.
At the core of the disposal procedure is the determination of whether the waste is hazardous. This classification dictates the appropriate disposal pathway. Given the lack of specific hazard information for this compound, it is prudent to handle it as a potentially hazardous substance until a formal hazard assessment is conducted by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adhere to the following safety protocols:
-
Consult Institutional Guidelines: Always prioritize your institution's specific waste management policies and procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination: Prevent the contamination of work surfaces and other laboratory areas.
Step-by-Step Disposal Procedures
The following steps outline a general procedure for the disposal of this compound and its associated waste. It is imperative to consult with your institution's EHS department for specific guidance and approval before proceeding.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper), and empty containers in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. Common solvents used with this compound include Dimethyl Sulfoxide (DMSO) and Ethanol.[2][4]
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., Ethanol or as recommended by your EHS). The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Waste Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation. Follow your institution's specific labeling requirements.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
Segregate from incompatible materials.
-
-
Waste Pickup and Disposal:
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which can be useful for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₁Cl₂FO₂ | [3] |
| Molecular Weight | 325.16 g/mol | [2][3] |
| Solubility in DMSO | ≥ 50 mg/mL (153.77 mM) | [4] |
| Solubility in Ethanol | 12 mg/mL | [2] |
| Water Solubility | Insoluble | [2] |
| IC₅₀ for Aβ42 secretion | 3.6 µM | [1][4] |
| IC₅₀ for Aβ40 secretion | 18.4 µM | [1][4] |
Experimental Protocols Cited
The referenced inhibitory concentrations (IC₅₀) of this compound on Aβ42 and Aβ40 secretion were determined in human neuroglioma cells (H4swe) expressing the Swedish mutation of the amyloid precursor protein (APPswe).[1] While the full detailed protocol is proprietary to the cited studies, a general methodology for such an experiment would involve:
-
Cell Culture: H4swe cells are cultured in a suitable medium and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., from 0.03 to 100 µM).
-
Incubation: The cells are incubated for a specific period to allow for the modulation of γ-secretase activity.
-
Sample Collection: The cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ42 and Aβ40 in the supernatant are quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of Aβ inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CHF 5074) | Secretase modulator | Mechanism | Concentration [selleckchem.com]
- 3. invivochem.net [invivochem.net]
- 4. This compound | Beta Amyloid | Gamma-secretase | TargetMol [targetmol.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling Itanapraced
For researchers, scientists, and drug development professionals working with Itanapraced, a gamma-secretase modulator, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this research compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended as a minimum standard:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used in a well-ventilated area or a fume hood.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Body Protection | Fully-fastened lab coat | Protects skin and clothing. |
| Respiratory Protection | N95 respirator or higher | Prevents inhalation of dust or aerosols. |
Operational Plan for Handling
A clear and concise operational plan is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature is typically -20°C for long-term stability.
2. Preparation of Solutions:
-
All manipulations, including weighing and preparing solutions, should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Ensure all equipment is clean and dry before use.
3. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). If an SDS is not available, as a general precaution, wash the affected skin area with copious amounts of water and seek medical attention if irritation persists. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: As an investigational drug, this compound should be disposed of as chemical waste. Follow your institution's and local regulations for chemical waste disposal. This typically involves incineration by a licensed waste disposal contractor.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines. Do not reuse empty containers.
Mechanism of Action: Gamma-Secretase Modulation
This compound is a gamma-secretase modulator (GSM). Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), a process linked to the pathology of Alzheimer's disease. Unlike gamma-secretase inhibitors, which block the enzyme's activity altogether, GSMs allosterically modulate the enzyme to shift the cleavage site, resulting in the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides.
Signaling Pathway of this compound's Action
Caption: this compound modulates γ-secretase activity.
By adhering to these safety and handling guidelines, researchers can minimize risks and create a secure environment for the vital work of drug discovery and development. Always consult your institution's specific safety protocols and the latest Safety Data Sheet for the most comprehensive guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
